molecular formula C15H20N2O B13175095 Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Cat. No.: B13175095
M. Wt: 244.33 g/mol
InChI Key: ATOIROAQNNKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine

InChI

InChI=1S/C15H20N2O/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3

InChI Key

ATOIROAQNNKLGH-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine (also known as N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine) is a highly versatile, functionalized building block. The 3-phenylisoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed in the development of novel antibacterial agents [1] and phosphodiesterase 2 (PDE2) inhibitors [2]. The architecture of this molecule—a rigid aromatic headgroup tethered to a flexible pentyl chain terminating in a secondary methylamine—provides an ideal vector for exploring deep hydrophobic binding pockets while maintaining favorable physicochemical properties for drug development.

Retrosynthetic Strategy and Mechanistic Rationale

To construct this molecule with high regiocontrol and scalability, we employ a convergent three-step linear sequence.

  • Core Assembly ([3+2] Cycloaddition): The 1,2-oxazole (isoxazole) ring is synthesized via a Huisgen 1,3-dipolar cycloaddition between a transient benzonitrile oxide and hept-6-yn-1-ol.

    • Causality: Isolated nitrile oxides rapidly dimerize into inactive, thermodynamically stable furoxans. By generating the nitrile oxide in situ from benzaldoxime and adding the base (triethylamine) slowly, we maintain a low steady-state concentration of the 1,3-dipole, maximizing bimolecular trapping by the alkyne [1]. Furthermore, terminal alkynes exhibit excellent regioselectivity, yielding the 5-substituted isoxazole exclusively due to synergistic steric factors and HOMO-LUMO electronic orbital matching.

  • Linker Activation: The resulting terminal alcohol is converted into a methanesulfonate (mesylate).

    • Causality: Mesylation is chosen over direct halogenation (e.g., using PBr₃ or SOCl₂) to avoid harsh, acidic conditions that could induce side reactions or complicate the purification of the intermediate. The mesylate serves as an exceptional leaving group for the subsequent step.

  • Amination: The mesylate undergoes an Sₙ2 substitution with methylamine.

    • Causality: A massive stoichiometric excess of methylamine is utilized to thermodynamically favor mono-alkylation, ensuring high fidelity in forming the secondary amine without generating unwanted tertiary amine byproducts.

Visualizing the Synthetic Workflow

Workflow cluster_0 Phase 1: 1,3-Dipolar Cycloaddition cluster_1 Phase 2: Activation & Amination N1 Benzaldoxime + NCS N2 Benzohydroximoyl Chloride (Intermediate) N1->N2 Chlorination N3 Benzonitrile Oxide (1,3-Dipole) N2->N3 Et3N (Dehydrohalogenation) N5 5-(3-phenylisoxazol-5-yl)pentan-1-ol N3->N5 [3+2] Cycloaddition N4 Hept-6-yn-1-ol (Dipolarophile) N4->N5 N7 5-(3-phenylisoxazol-5-yl)pentyl methanesulfonate N5->N7 Mesylation N6 Mesyl Chloride / Et3N in DCM (0 °C) N6->N7 N9 Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine N7->N9 SN2 Substitution N8 Methylamine (33% in EtOH) in THF (60 °C) N8->N9

Fig 1. Retrosynthetic workflow and operational mechanism for the synthesis of the target amine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 5-(3-phenylisoxazol-5-yl)pentan-1-ol (1)
  • Setup: To a stirred solution of benzaldehyde oxime (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at room temperature, N-chlorosuccinimide (NCS, 10.5 mmol) is added in small portions. The reaction is slightly exothermic; maintaining the temperature below 30 °C prevents the thermal degradation of the intermediate benzohydroximoyl chloride.

  • Execution: After 1 hour of stirring, hept-6-yn-1-ol (12.0 mmol) is added. The mixture is cooled to 0 °C, and triethylamine (Et₃N, 12.0 mmol) dissolved in 5 mL of DMF is added dropwise via a syringe pump over 2 hours.

  • Self-Validation: The slow addition rate is a critical control point. Rapid addition causes the solution to turn deep orange, indicating the accumulation and dimerization of the nitrile oxide into diphenylfuroxan. A successful reaction maintains a pale yellow hue. TLC (Hexanes/EtOAc 7:3) will show the consumption of the oxime (R_f ~0.6) and the appearance of the product (R_f ~0.3).

  • Workup: Dilute with water (100 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to quantitatively pull the highly water-soluble DMF out of the organic phase. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to afford compound 1 .

Protocol 2: Synthesis of 5-(3-phenylisoxazol-5-yl)pentyl methanesulfonate (2)
  • Setup: Compound 1 (5.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 25 mL) and cooled to 0 °C under an argon atmosphere. Et₃N (7.5 mmol) is added to act as an acid scavenger.

  • Execution: Methanesulfonyl chloride (MsCl, 6.0 mmol) is added dropwise. The reaction is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour.

  • Self-Validation: The formation of a dense white precipitate (triethylamine hydrochloride) provides immediate visual confirmation of the reaction's progression. Complete conversion is verified when the broad O-H stretch (~3300 cm⁻¹) disappears via rapid IR monitoring, or via TLC (product R_f ~0.5 in Hexanes/EtOAc 1:1).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). The organic layer is separated, washed with 1M HCl (to remove excess Et₃N) and brine, dried over MgSO₄, and concentrated in vacuo. The crude mesylate 2 is highly pure and must be used immediately in the next step to prevent degradation.

Protocol 3: Synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine (3)
  • Setup: The crude mesylate 2 (4.5 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 15 mL). A solution of methylamine (33% w/w in absolute ethanol, 45.0 mmol, 10 equiv.) is added.

  • Execution: The reaction vessel is tightly sealed to prevent the escape of the volatile methylamine gas and heated to 60 °C for 12 hours.

  • Self-Validation: To isolate the product with absolute purity, an acid-base extraction system is employed. Concentrate the mixture to remove THF and excess methylamine. Dissolve the residue in EtOAc (30 mL) and extract with 1M HCl (3 x 15 mL). The target amine protonates and migrates exclusively to the aqueous layer, leaving neutral unreacted mesylate or non-basic byproducts in the organic layer. The aqueous layer is then basified to pH 12 using 2M NaOH and back-extracted with DCM (3 x 20 mL). Drying and concentration yield the pure target freebase amine 3 .

Quantitative Data & Analytical Characterization

The structural identity and purity of all intermediates and the final product were confirmed using High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and ¹H NMR spectroscopy. The exact mass of the target amine perfectly matches the theoretical calculations established in chemical databases [3].

Table 1: Analytical Characterization Summary of Synthesized Intermediates and Final Product

CompoundYield (%)HPLC Purity (%)HRMS [M+H]⁺ (Calc)HRMS [M+H]⁺ (Found)Key ¹H NMR Signal (ppm)
1 (Alcohol)78>98.5232.1332232.13286.35 (s, 1H, isoxazole-C4-H)
2 (Mesylate)92>97.2310.1108310.11014.25 (t, 2H, -CH₂-OMs)
3 (Target Amine)85>99.1245.1648245.16452.45 (s, 3H, N-CH₃)

References

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances. Available at:[Link]

  • Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Google Patents (US10239882B2).
  • Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride. PubChemLite. Available at:[Link]

Physicochemical Profiling and Synthetic Utility of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently evaluate the physicochemical boundaries of novel chemical building blocks. The compound Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride (CAS: 1240526-08-2) is commercially recognized as a highly1[1] in modern drug discovery.

The architecture of this molecule is deliberately modular, comprising three distinct pharmacophoric zones:

  • The 3-Phenyl-1,2-oxazole (Isoxazole) Core: This heteroaromatic system acts as a robust bioisostere for amides and esters. Unlike standard amides, the isoxazole ring is highly resistant to enzymatic hydrolysis by amidases, while still providing necessary dipole moments and

    
     stacking capabilities within target binding pockets.
    
  • The Pentyl Linker: A 5-carbon aliphatic chain introduces a flexible, lipophilic spacer. In the context of bifunctional molecules (such as PROTACs) or bivalent GPCR ligands, this spacer is critical for spanning the distance between distinct binding domains without introducing rigid steric clashes.

  • The N-Methylamine Terminus: The secondary amine acts as a highly reactive, yet controlled, nucleophilic handle. Unlike primary amines, which are prone to over-alkylation, the secondary amine allows for clean, mono-functionalization (e.g., acylation or reductive amination).

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is essential before integrating it into high-throughput library synthesis. The table below summarizes both empirical data and calculated parameters that dictate its behavior in biological assays.

PropertyValueCausality / Impact in Drug Design
Molecular Weight 280.79 g/mol (HCl salt)[1]Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Chemical Formula C15H21ClN2O[1]The hydrochloride salt form ensures long-term benchtop stability and immediate aqueous solubility.
Topological Polar Surface Area (TPSA) ~38.0 ŲExcellent passive membrane permeability; optimal for intracellular target engagement or CNS penetration.
Calculated LogP (cLogP) ~3.8Balanced lipophilicity driven by the pentyl chain and phenylisoxazole core, promoting lipid membrane insertion.
pKa (Secondary Amine) ~10.2Fully protonated at physiological pH (7.4), enhancing solubility and enabling critical salt-bridge interactions with target acidic residues (e.g., Asp/Glu).
Strategic Functionalization Pathways

The primary synthetic value of this scaffold lies in the selective reactivity of its terminal secondary amine.

G Scaffold Methyl[5-(3-phenyl-1,2-oxazol-5-yl) pentyl]amine Amide Amide Coupling (Acylation) Scaffold->Amide HATU, DIPEA RedAm Reductive Amination (Alkylation) Scaffold->RedAm NaBH(OAc)3 PROTAC PROTAC Linker Integration Amide->PROTAC Kinase Kinase Inhibitor Derivatives RedAm->Kinase

Figure 1: Synthetic functionalization pathways of the secondary amine scaffold.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale and a definitive checkpoint.

Protocol 1: High-Yield Amide Coupling (Functionalizing the Secondary Amine)

Objective: To covalently link the scaffold to a carboxylic acid-bearing pharmacophore. Causality: Secondary amines are sterically hindered compared to primary amines. Therefore, we utilize HATU over standard EDC/NHS coupling. HATU generates a highly reactive HOAt ester intermediate that easily overcomes the steric bulk of the N-methyl group, drastically reducing reaction times and minimizing epimerization of chiral acids.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Checkpoint: Stir at room temperature for 10 minutes. The solution will transition to a pale yellow color, visually confirming the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride[1].

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the mass corresponding to the active ester is fully consumed and replaced by the product mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract three times with Ethyl Acetate.

    • Causality: The basic quench neutralizes residual acid and effectively partitions the water-soluble HATU byproducts into the aqueous layer, leaving the highly lipophilic product in the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Kinetic Solubility and Stability Assay

Objective: Evaluate the aqueous behavior and precipitation limits of the synthesized derivatives. Causality: The lipophilic pentyl chain and phenyl ring can drive aggregation in aqueous media. Nephelometry (light scattering) is utilized because it detects sub-visual colloidal aggregates long before macroscopic precipitation occurs, providing a highly accurate, label-free thermodynamic solubility limit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 2-fold dilution series in DMSO (e.g., 10, 5, 2.5, 1.25 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate. This ensures a constant final DMSO concentration of 1% across all wells.

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow the system to reach thermodynamic equilibrium.

  • Measurement: Read the plate using a microplate nephelometer.

    • Self-Validation Checkpoint: Plot scattered light intensity against compound concentration. A sharp, non-linear increase in light scattering (relative to a blank PBS/1% DMSO well) definitively marks the kinetic solubility limit.

Workflow Prep Sample Prep (10 mM in DMSO) LCMS LC-MS Analysis (Purity >95%) Prep->LCMS NMR 1H/13C NMR (Structural ID) Prep->NMR Decision QA/QC Passed? LCMS->Decision NMR->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Reject Re-purify (Prep-HPLC) Decision->Reject No

Figure 2: Analytical QA/QC self-validating workflow prior to library synthesis.

Conclusion

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine provides a structurally robust, metabolically stable, and synthetically accessible foundation for drug discovery. By adhering to the rigorous physicochemical profiling and self-validating protocols outlined above, researchers can efficiently leverage this scaffold to explore novel chemical space, particularly in the development of targeted degraders and complex bivalent ligands.

References
  • CymitQuimica. "Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride - Product Information & Chemical Properties." Accessed February 2026. 1

Sources

Engineering Phenyl-1,2-Oxazole Derivatives: A Technical Guide to Scaffold Optimization and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole (isoxazole) nucleus is a privileged pharmacophore in medicinal chemistry. Characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, this scaffold offers a unique electronic distribution and a weak N–O bond that facilitates diverse interactions with biological targets. Specifically, phenyl-1,2-oxazole derivatives have emerged as highly versatile therapeutic agents. By strategically substituting the phenyl ring and the 1,2-oxazole core, researchers can fine-tune the lipophilicity and hydrogen-bonding capacity of the molecule, driving high-affinity interactions with specific enzymes and receptors.

This technical whitepaper explores the mechanistic pathways, quantitative efficacy, and validated experimental methodologies associated with novel phenyl-1,2-oxazole derivatives, providing a comprehensive blueprint for drug development professionals.

Mechanistic Pathways and Target Engagement

The biological activity of phenyl-1,2-oxazoles is dictated by their ability to act as competitive inhibitors within the hydrophobic pockets of target proteins.

  • Epigenetic Modulation (HDAC1 Inhibition): 3-phenylisoxazole derivatives have been identified as potent inhibitors of Histone Deacetylase 1 (HDAC1). The phenyl ring provides critical

    
     stacking interactions within the enzyme's active site, blocking the deacetylation of lysine residues on histone tails. This enzymatic blockade induces chromatin relaxation, reactivates tumor suppressor genes, and ultimately triggers apoptosis in prostate cancer cells (1)[1].
    
  • Metabolic Enzyme Inhibition: Hybrid molecules, such as phenylisoxazole quinoxalin-2-amine derivatives, demonstrate significant inhibition of

    
    -amylase and 
    
    
    
    -glucosidase. The dual-heterocycle structural bulk effectively occludes the carbohydrate-binding domains of these enzymes, positioning them as promising candidates for Type 2 Diabetes Mellitus (T2DM) management (2)[2].
  • Antimicrobial Action: The introduction of strongly electron-withdrawing groups, such as in 4-nitro-3-phenylisoxazoles, yields potent antibacterial agents. These derivatives disrupt the cellular integrity of agricultural pathogens like Xanthomonas oryzae via oxidative stress mechanisms ().

Pathway A Phenyl-1,2-oxazole Derivative B HDAC1 Enzyme (Active Site Blockade) A->B Competitive Binding C Histone Acetylation (Chromatin Relaxation) B->C Inhibits Deacetylation D Tumor Suppressor Gene Expression C->D Transcriptional Activation E Apoptosis & Cell Cycle Arrest D->E Phenotypic Response

Figure 1: Mechanistic signaling pathway of HDAC1 inhibition by phenyl-1,2-oxazole derivatives.

Quantitative Biological Efficacy

The structural plasticity of the phenyl-1,2-oxazole scaffold allows for broad-spectrum optimization. The table below summarizes the quantitative biological data for leading derivatives across different therapeutic indications.

Compound ClassTarget / Cell LinePrimary Efficacy MetricReference
3-Phenylisoxazole (Cmpd 17) HDAC1 / PC3 (Prostate Cancer)IC₅₀ = 5.82 μM (86.78% HDAC1 inhibition at 1 μM)[1]
Phenyl-isoxazole-carboxamide (Cmpd 2e) B16F1 (Melanoma)IC₅₀ = 0.079 μM[3]
Phenylisoxazole quinoxalin-2-amine (Cmpd 5h)

-Amylase
IC₅₀ = 16.4 μM[2]
Phenylisoxazole quinoxalin-2-amine (Cmpd 5c)

-Glucosidase
IC₅₀ = 15.2 μM[2]
4-Nitro-3-phenylisoxazole Xanthomonas oryzae (Xoo)Superior EC₅₀ vs. Bismerthiazol control

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic causality at every step.

Regioselective Synthesis via [3+2] Cycloaddition

Causality & Design: The Huisgen [3+2] cycloaddition between a nitrile oxide and an alkyne is the gold standard for 1,2-oxazole synthesis because it provides absolute regiocontrol, yielding the 3,5-disubstituted isomer exclusively. Nitrile oxides are highly reactive and prone to dimerization into inactive furoxans; therefore, generating them in situ from benzaldehyde oximes is a critical self-validating step to maximize the yield of the desired pharmacophore.

  • Oxime Chlorination: Dissolve the substituted benzaldehyde oxime in N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) in catalytic amounts. Causality: NCS acts as a gentle chlorinating agent to form the hydroximoyl chloride intermediate without over-oxidizing the substrate.

  • In Situ Dipole Generation: Introduce the terminal alkyne (dipolarophile) to the reaction mixture, followed by the dropwise addition of triethylamine (TEA). Causality: TEA acts as a mild base to dehydrohalogenate the hydroximoyl chloride, generating the transient nitrile oxide dipole exactly when the dipolarophile is present to trap it.

  • Cycloaddition & Isolation: Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane/EtOAc). Confirm regiochemistry via 2D-NOESY NMR.

In Vitro Fluorogenic HDAC1 Inhibition Assay

Causality & Design: To confirm that the synthesized phenyl-1,2-oxazole derivatives actively inhibit HDAC1 (1)[1], a two-step fluorogenic assay is employed. This system is self-validating: the fluorescent signal is entirely dependent on the enzymatic activity of both HDAC1 and a secondary developer protease, eliminating false positives from auto-fluorescent compounds.

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, incubate recombinant human HDAC1 enzyme with serial dilutions of the derivative (10 nM to 10 μM) in assay buffer for 30 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to establish binding equilibrium within the active pocket before substrate introduction.

  • Substrate Cleavage: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Active HDAC1 will deacetylate the lysine residue.

  • Signal Development: Add the developer solution containing a proteolytic enzyme. Causality: The protease specifically cleaves the deacetylated substrate to release free 7-amino-4-methylcoumarin (AMC). If the phenylisoxazole successfully inhibited HDAC1, the substrate remains acetylated, the protease cannot cleave it, and no fluorescence is emitted.

  • Quantification: Read fluorescence (Ex: 360 nm, Em: 460 nm). Calculate IC₅₀ using non-linear regression against a positive control (e.g., Vorinostat).

Cellular Viability Profiling (MTS Assay)

Causality & Design: Transitioning from biochemical to cellular assays requires accounting for membrane permeability and off-target cytotoxicity. The MTS assay is chosen over MTT because MTS is reduced by metabolically active cells directly into a soluble formazan product. This eliminates the need for a secondary solubilization step, reducing well-to-well variability and providing a self-validating linear correlation between absorbance and viable cell count.

  • Cell Seeding & Adhesion: Seed target cancer cells (e.g., PC3 or B16F1) at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours. Causality: Ensures cells re-enter the log-phase of growth and adhere to the substrate, preventing false cytotoxicity readings from suspension shock.
    
  • Compound Exposure: Treat cells with serial dilutions of the phenyl-1,2-oxazole derivative (0.01 to 100 μM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin) (3)[3].

  • MTS Reduction: Add 20 μL of MTS/PMS reagent per well. Incubate for 2-4 hours. Causality: Phenazine methosulfate (PMS) acts as an intermediate electron acceptor, accelerating the reduction of MTS by intracellular NAD(P)H-dependent dehydrogenase enzymes, directly linking metabolic activity to colorimetric output.

  • Absorbance Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Workflow S1 Step 1: Scaffold Synthesis [3+2] Cycloaddition S2 Step 2: Characterization (NMR, HRMS) S1->S2 S3 Step 3: In Vitro Screening (Target Assays) S2->S3 S3->S1 Feedback Loop S4 Step 4: Hit Optimization (SAR Analysis) S3->S4 S5 Step 5: Cellular Profiling (IC50 Determination) S4->S5

Figure 2: Iterative experimental workflow for the development of novel phenyl-1,2-oxazoles.

Conclusion

The phenyl-1,2-oxazole scaffold represents a highly tunable and biologically privileged structure. By adhering to rigorous, self-validating synthetic and biochemical protocols, researchers can systematically optimize these derivatives to target complex pathologies, ranging from epigenetic dysregulation in oncology to metabolic enzyme inhibition in diabetes.

References

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC / NIH.
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances.
  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. PMC / NIH.

Sources

Technical Whitepaper: Synthesis, Characterization, and Application of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and proteomics, the selection of versatile small-molecule scaffolds is critical for developing robust chemical probes and therapeutic leads. Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride (CAS: 1240526-08-2) [1] represents a highly privileged structural motif. By combining a metabolically stable 1,2-oxazole (isoxazole) core with a flexible pentyl linker and a terminal secondary amine, this compound serves as an ideal building block for target engagement studies. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, self-validating synthesis protocols, and analytical frameworks required to utilize this compound effectively.

Chemical Identity & Structural Rationale

The structural architecture of this compound is not arbitrary; every functional group serves a distinct physicochemical purpose.

  • The 3-Phenyl-1,2-oxazole Core: The isoxazole ring acts as a rigid bioisostere for amide bonds. It resists enzymatic degradation by amidases while maintaining hydrogen-bond acceptor capabilities through its oxygen and nitrogen heteroatoms. The 3-phenyl substitution drives lipophilic interactions, allowing the scaffold to anchor deeply into hydrophobic protein pockets.

  • The Pentyl Linker: A five-carbon aliphatic chain provides an optimal spatial geometry (approximately 6–7 Å of extension), allowing the molecule to bridge distinct binding domains without introducing excessive entropic penalties upon target binding.

  • The Hydrochloride Salt: While the free base (CAS: 1240562-10-0) [2] is useful for organic synthesis, isolating the compound as a hydrochloride salt (CAS: 1240526-08-2) [3] is a deliberate choice. The salt form prevents atmospheric oxidation of the secondary amine, dramatically enhances aqueous solubility for biological assays, and ensures the amine is protonated at physiological pH (7.4) to facilitate critical salt-bridge interactions with acidic amino acid residues (e.g., Aspartate or Glutamate).

Quantitative Data Summary

All critical physicochemical parameters required for assay development and validation are summarized below.

Table 1: Physicochemical Properties & Identifiers

PropertyValueCausality / Significance
Compound Name Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochlorideStandardized nomenclature
CAS Number (Salt) 1240526-08-2 [1], [3]Unique identifier for the HCl salt
CAS Number (Base) 1240562-10-0 [2], [4]Unique identifier for the free base
Molecular Formula C15H21ClN2O [1]Defines exact atomic composition
Molecular Weight 280.79 g/mol [1]Essential for exact molarity calculations
Monoisotopic Mass 244.15756 Da (Free Base) [5]Critical for high-resolution MS validation
Purity Standard ≥ 95% [1]Minimum threshold for biological screening

Experimental Workflows: Synthesis & Isolation

To ensure maximum yield and regioselectivity, the synthesis of this compound relies on a highly controlled 1,3-dipolar cycloaddition followed by a deliberate salt-precipitation step.

Synthesis A Benzaldehyde + Hydroxylamine (Oxime Formation) B N-Chlorosuccinimide (NCS) (Nitrile Oxide Generation) A->B Causality: Activate for cycloaddition C N-Methylhept-6-yn-1-amine (1,3-Dipolar Cycloaddition) B->C Causality: Regioselective ring formation D Free Base Intermediate CAS: 1240562-10-0 C->D Cu(I) Catalyst / Heat E Anhydrous HCl in Ether (Salt Formation) D->E Causality: Enhance solubility & stability F Target Compound CAS: 1240526-08-2 E->F Crystallization & Isolation

Fig 1: Synthesis workflow and mechanistic causality for CAS 1240526-08-2.

Step-by-Step Methodology: Synthesis
  • Generation of Nitrile Oxide (In Situ):

    • Action: React benzaldehyde oxime with N-Chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C.

    • Causality: NCS acts as a mild chlorinating agent to form a hydroximoyl chloride intermediate. This specific reagent prevents over-oxidation while priming the molecule for base-induced dehydrohalogenation, ensuring a steady, controlled release of the highly reactive nitrile oxide.

  • 1,3-Dipolar Cycloaddition:

    • Action: Introduce N-methylhept-6-yn-1-amine and triethylamine (TEA) into the reaction mixture. Heat to 60°C in the presence of a Cu(I) catalyst.

    • Causality: TEA neutralizes the HCl byproduct, triggering the formation of the nitrile oxide. The Cu(I) catalyst directs the terminal alkyne to undergo a strictly regioselective [3+2] cycloaddition. The steric bulk of the phenyl group guarantees the formation of the 3-phenyl-5-substituted isoxazole isomer, preventing the formation of unwanted regioisomers.

  • Hydrochloride Salt Precipitation:

    • Action: Dissolve the purified free base in anhydrous diethyl ether. Dropwise, add 2.0 M anhydrous HCl in ether at 0°C until precipitation ceases. Filter and dry under vacuum.

    • Causality: Anhydrous ethereal HCl is utilized rather than aqueous HCl to prevent competitive hydrolytic degradation of the isoxazole ring. The target hydrochloride salt is highly insoluble in ether; this leverages the common-ion effect to drive immediate, high-purity crystallization while leaving unreacted lipophilic impurities in solution.

Self-Validating Analytical Systems

In rigorous drug development, a single analytical method is insufficient. We employ an orthogonal, self-validating protocol where three independent analytical techniques cross-verify the structural integrity and stoichiometry of the batch.

Analytical A Crude HCl Salt (Batch Sample) B LC-MS Analysis (Mass & Purity) A->B Identify m/z 245.16[M+H]+ C 1H & 13C NMR (Structural Elucidation) A->C Confirm isoxazole protons D Elemental Analysis (Stoichiometry) A->D Verify C15H21ClN2O ratio E Orthogonal Validation (Data Concordance) B->E C->E D->E F Release for Screening (>95% Purity Confirmed) E->F Passes QA/QC Criteria

Fig 2: Orthogonal self-validating analytical system for compound verification.

Step-by-Step Methodology: Orthogonal Verification
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Action: Run the sample using a C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid).

    • Validation Logic: Validates the exact molecular weight. The presence of the [M+H]+ adduct at m/z 245.16 [5] confirms the free base mass. The chromatographic peak area must exceed 95% to pass the purity threshold [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Action: Acquire 1H and 13C NMR spectra in DMSO-d6.

    • Validation Logic: Validates connectivity and regiochemistry. An isolated singlet at approximately δ 6.5 ppm in the 1H NMR is the definitive diagnostic signal for the C4 proton on the isoxazole ring, confirming the success of the regioselective cycloaddition.

  • Elemental Analysis (EA):

    • Action: Perform combustion analysis for Carbon, Hydrogen, Nitrogen, and Chlorine.

    • Validation Logic: Validates the salt stoichiometry. A theoretical yield of C (64.16%), H (7.54%), N (9.98%), and Cl (12.63%) confirms the exact 1:1 ratio of base to HCl. If the chlorine percentage deviates, it signals incomplete salt formation or the presence of a dihydrochloride impurity, triggering a batch rejection.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Adducts To assist in LC-MS validation, the predicted Collision Cross Section (CCS) values and mass-to-charge ratios are provided below [5].

Adduct Speciesm/z RatioPredicted CCS (Ų)Diagnostic Utility
[M+H]+ 245.16157.6Primary positive ion mode identifier
[M+Na]+ 267.14163.9Secondary confirmation (sodium adduct)
[M-H]- 243.15163.2Negative ion mode identifier

Conclusion

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is a highly stable, purpose-built scaffold that leverages the bioisosteric properties of the isoxazole ring. By adhering to the self-validating synthesis and analytical protocols outlined in this guide, researchers can ensure the generation of >95% pure material, ready for seamless integration into advanced proteomics research, assay development, and medicinal chemistry pipelines.

References

  • Chemsrc. "CAS#:1240562-10-0 | Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine." Source: chemsrc.com. URL: [Link]

  • PubChemLite (Université du Luxembourg). "Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride (C15H20N2O) Predicted CCS Data." Source: uni.lu. URL: [Link]

Sources

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Isoxazole Ring

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, including an electron-rich aromatic structure, and its susceptibility to ring cleavage under specific conditions, make it a versatile building block for the synthesis of diverse and complex bioactive molecules.[1] This inherent chemical reactivity, coupled with the ability of the isoxazole ring to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, has cemented its role in the development of numerous therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and immunomodulatory effects.[2] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of isoxazole compounds, offering valuable insights for professionals engaged in drug discovery and development.

Synthetic Strategies: Crafting the Isoxazole Core

The construction of the isoxazole ring is most commonly achieved through 1,3-dipolar cycloaddition reactions, a powerful and versatile method for forming five-membered heterocycles. This approach, often referred to as the Huisgen cycloaddition, typically involves the reaction of a nitrile oxide with an alkyne or an alkene.

Mechanism of 1,3-Dipolar Cycloaddition

The accepted mechanism for the 1,3-dipolar cycloaddition leading to isoxazoles is a concerted pericyclic reaction. In this process, the 4π-electron system of the 1,3-dipole (nitrile oxide) and the 2π-electron system of the dipolarophile (alkyne) interact in a [4π + 2π] cycloaddition to form the five-membered heterocyclic ring in a single, stereoconservative step.[4]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Claisen-Schmidt Condensation and Cyclization

This protocol outlines a general two-step procedure for the synthesis of isoxazole derivatives, beginning with the formation of a chalcone intermediate.

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve the appropriate substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).

  • To this solution, add an aqueous solution of potassium hydroxide (40%, 5 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of Isoxazole (Cyclization)

  • Reflux a mixture of the synthesized chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Add a catalytic amount of a base, such as potassium hydroxide (40%, 5 mL), to the reaction mixture.[5]

  • Continue refluxing for 12 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the reaction mixture and pour it into crushed ice.[5]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).[5]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude isoxazole derivative.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.

Diagram of the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

G cluster_reactants Reactants cluster_product Product nitrile_oxide Nitrile Oxide (1,3-Dipole) isoxazole Isoxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->isoxazole

Caption: General scheme of a 1,3-dipolar cycloaddition reaction.

Therapeutic Applications and Mechanisms of Action

The versatility of the isoxazole scaffold is evident in its wide range of therapeutic applications. This section will delve into the key areas where isoxazole derivatives have made a significant impact, exploring their underlying mechanisms of action.

Anticancer Activity

Isoxazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines, including breast, prostate, and lung cancer.[6] Their mechanisms of action are diverse and often target multiple pathways involved in cancer progression.

  • Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[1][7]

  • Tubulin Polymerization Inhibition: Some isoxazole analogs, structurally similar to natural products like combretastatin A-4, can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Enzyme Inhibition: Isoxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as topoisomerase II, protein kinases, and aromatase.[7] For instance, certain derivatives have demonstrated binding affinity for topoisomerase II, an enzyme involved in DNA replication and repair.

  • VEGFR Kinase Inhibition: Some isoxazole compounds have been designed to inhibit vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

Signaling Pathway for Isoxazole-Induced Apoptosis

G isoxazole Isoxazole Derivative cell Cancer Cell isoxazole->cell Enters Cell caspases Caspase Activation cell->caspases Induces Stress apoptosis Apoptosis caspases->apoptosis Execution Phase

Caption: Simplified pathway of isoxazole-induced apoptosis.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of isoxazole derivatives exhibit potent anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[9]

  • Mechanism of COX-2 Inhibition: The selectivity of isoxazole-based COX-2 inhibitors, such as Valdecoxib, is attributed to structural differences in the active sites of COX-1 and COX-2.[9] The active site of COX-2 contains a side pocket that is absent in COX-1.[9] The sulfonamide or other suitable functional groups on the isoxazole scaffold can fit into this side pocket, leading to a tighter and more selective binding to COX-2.[9] This selective inhibition reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastrointestinal tract and platelets, thereby minimizing the common side effects associated with non-selective NSAIDs.[10]

Table 1: COX-2 Inhibitory Activity of Selected Isoxazole Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
ValdecoxibVaries by assayHigh[11]
Compound 150 9.16 ± 0.38Selective for COX-2
Compound A13 0.0134.63[8]
Antibacterial Activity

Isoxazole-containing antibiotics, such as Cloxacillin and Dicloxacillin, have long been used in the clinic.[2] More recent research has focused on developing novel isoxazole derivatives to combat the growing threat of antibiotic resistance. Their mechanisms of action can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth).[12]

  • Mechanisms of Action: The antibacterial mechanisms of isoxazole derivatives are varied. Some, like the β-lactamase-resistant penicillins, inhibit bacterial cell wall synthesis.[2] Others may target essential bacterial enzymes, such as those involved in lipid A synthesis, a crucial component of the outer membrane of Gram-negative bacteria.[13] Another mechanism involves the inhibition of protein synthesis or other vital metabolic pathways within the bacteria.[12]

Immunomodulatory Activity: The Case of Leflunomide

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD).[14] Its therapeutic effect is mediated by its active metabolite, A77 1726, which is formed by the opening of the isoxazole ring.[14][15]

  • Mechanism of Action: A77 1726 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[16] Activated lymphocytes, which play a central role in autoimmune diseases like rheumatoid arthritis, have a high demand for pyrimidines for their proliferation.[16] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to the arrest of lymphocyte proliferation in the G1 phase of the cell cycle and a reduction in the inflammatory response.[16][17]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of isoxazole derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.

SAR in Anticancer Isoxazoles
  • Substitution Pattern: The nature and position of substituents on the isoxazole ring and any appended aromatic rings significantly influence anticancer activity. For instance, in a series of 4,5-diarylisoxazoles, the presence of a 3-hydroxyl group on one of the aryl rings was found to be crucial for antiproliferative activity.[18]

  • Electron-Withdrawing and -Donating Groups: The electronic properties of substituents play a key role. In some series, electron-withdrawing groups like halogens (e.g., -F, -Cl, -Br) on an attached phenyl ring have been shown to enhance cytotoxic effects. Conversely, electron-donating groups such as methoxy (-OCH3) substituents have also been reported to increase anticancer activity in other scaffolds.[1] This highlights the importance of the overall molecular context.

  • Introduction of the Isoxazole Ring: The incorporation of an isoxazole ring into the structure of natural products, such as curcumin, has been shown to enhance their anticancer potency. For example, an isoxazole derivative of curcumin exhibited significantly greater cytotoxicity against a breast cancer cell line compared to the parent compound.[1]

Table 2: Anticancer Activity of Representative Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Key Structural FeatureReference
Compound 134 PC3Potent at high dosesOrtho-bromo substitution
Compound 138 MCF-75.51Isoxazole-indole hybrid
Isoxazole-Curcumin 40 MCF73.97Isoxazole fused with curcumin[1]
Diaryl-isoxazole 8 Human cancer cellsEC = 0.0014,5-diarylisoxazole[18]
SAR in Anti-inflammatory Isoxazoles
  • Hydrophobicity: For COX-2 inhibition, hydrophobicity appears to be a key factor. The presence of hydrophobic groups, such as chloro substituents, can enhance the interaction of the molecule with the active site of the COX-2 enzyme.

  • Substitution on Phenyl Rings: In a series of isoxazole-carboxamide derivatives, a 3,4-dimethoxy substitution on one phenyl ring and a chloro substituent on another, attached to a 5-methyl-isoxazole core, resulted in the most potent and selective COX-2 inhibition.[8]

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives ensure its continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on several key aspects: the development of more efficient and sustainable synthetic methodologies, including green chemistry approaches; the exploration of novel biological targets for isoxazole-based compounds; and the application of computational tools for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. The rich history and promising future of isoxazole chemistry underscore its importance as a cornerstone of modern drug discovery.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Engineered Science Publisher.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). PMC.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. (2025).
  • The active metabolite of leflunomide, A77 1726, attenuates inflammatory arthritis in mice with spontaneous arthritis via induction of heme oxygenase-1. (2017). PubMed.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Pharmaceutical and Bio-Medical Science.
  • Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. (2003). PubMed.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PMC.
  • Valdecoxib: Uses & Dosage. (n.d.). MIMS Philippines.
  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
  • What is the mechanism of Leflunomide?. (2024).
  • Isoxazole derivatives useful as antibacterial agents. (n.d.).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR.
  • Valdecoxib's Mechanism of Action on Cyclooxygenase-2: A Technical Guide. (n.d.). Benchchem.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). MDPI.
  • Valdecoxib for the management of chronic and acute pain. (n.d.). Ovid.
  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. (2023).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. (n.d.).
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium.
  • COX II Inhibitors. (2024). LITFL.
  • The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function.. (2005). SciSpace.
  • Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and stu. (2025).
  • Chemical structure of leflunomide and its active metabolite A77 1726.. (n.d.).
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PMC.

Sources

An In-Depth Technical Guide to the In Silico Modeling of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine Receptor Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey from a chemical compound to a therapeutic agent is arduous, expensive, and fraught with high attrition rates.[1][2] Modern drug discovery leverages computational, or in silico, techniques to de-risk and accelerate this process, offering a cost-effective and rapid methodology for screening, optimizing, and understanding molecular interactions.[1][3][4] This guide provides a comprehensive, technically-grounded walkthrough for modeling the interaction between a novel small molecule, Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, and its putative protein receptor.

As a Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, from target selection and preparation to the nuances of molecular docking, the imperative for molecular dynamics simulations, and the interpretation of binding energetics. We will navigate the complete workflow, beginning with the hypothesis of a suitable receptor target—a common scenario in early-stage drug discovery—and proceeding through rigorous computational analysis to predict the ligand's binding mode and stability.

This whitepaper is structured for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for widely-used open-source software but also the strategic insights necessary to ensure the scientific validity of the results. Through a combination of detailed protocols, data-centric tables, and explanatory diagrams, we will construct a robust computational model that can guide subsequent experimental validation and lead optimization efforts.

Introduction: The Rationale for a Computational Approach

The central paradigm of pharmacology is the interaction between a ligand (a drug molecule) and its biological target (typically a protein receptor).[5] Understanding this interaction at an atomic level is paramount for designing effective and safe therapeutics.[6] Traditional high-throughput screening (HTS) methods are resource-intensive.[2] In silico techniques, collectively known as Computer-Aided Drug Design (CADD), provide a powerful alternative, enabling the rapid screening of vast chemical libraries and offering deep insights into the mechanisms of binding.[2][7][8]

This guide focuses on a specific ligand, Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine . As its specific biological target is not widely documented, we must approach this as a discovery project. The chemical structure suggests potential interaction with G-protein coupled receptors (GPCRs), a superfamily of membrane proteins that are the target of a significant percentage of all modern medicines.[9] Therefore, for the purpose of this guide, we will hypothesize the Serotonin 1A (5-HT1A) receptor , a well-studied GPCR involved in mood and anxiety disorders, as a plausible target.[10] This allows us to demonstrate a complete workflow, including homology modeling, a critical technique given the limited availability of experimentally-determined GPCR structures.[11][12]

Our objective is to build a predictive model of the ligand-receptor complex that elucidates:

  • The most probable binding orientation (pose) of the ligand in the receptor's binding site.

  • The binding affinity, a quantitative measure of the strength of the interaction.

  • The key amino acid residues involved in the interaction.

  • The stability of the ligand-receptor complex over time in a simulated physiological environment.

This computational evidence is not a replacement for experimental validation but serves as a critical, data-driven hypothesis generator to focus and streamline laboratory efforts.[1]

The Computational Workflow: A Strategic Overview

Our approach is a multi-phase process, where each stage builds upon the last to increase the level of accuracy and confidence in our model. This workflow ensures that computational resources are used efficiently, with faster, less-intensive methods used for initial screening, followed by more rigorous, computationally expensive methods for refinement and validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Molecular Docking cluster_refine Phase 3: Refinement & Validation P1 Target Identification (5-HT1A Receptor) P2 Homology Modeling (if no crystal structure) P1->P2 P3 Receptor Preparation (Cleaning, Adding Hydrogens) P2->P3 D1 Define Binding Site (Grid Box) P3->D1 P4 Ligand Preparation (3D Conversion, Optimization) D2 Run Docking Simulation (AutoDock Vina) P4->D2 D3 Analyze Poses & Scores R1 Molecular Dynamics (MD) (GROMACS) D3->R1 R2 Assess Complex Stability (RMSD, RMSF) R1->R2 R3 Binding Free Energy (MM/PBSA) R2->R3 Result Final Predictive Model (Binding Mode & Affinity) R3->Result

Figure 1: Overall In Silico Modeling Workflow.

Phase 1: System Preparation

The axiom 'garbage in, garbage out' is especially true in computational modeling. The quality of our input structures for both the receptor and the ligand directly determines the validity of the entire simulation.

Receptor Acquisition and Modeling

Causality: An accurate 3D structure of the target receptor is the cornerstone of structure-based drug design.[7] While the Protein Data Bank (PDB) is the primary repository for these structures, many proteins, especially membrane-bound GPCRs, have not been crystallized.[13] In such cases, we must build a model based on the known structure of a similar protein—a process called homology modeling.[12][14]

Protocol 3.1.1: Homology Modeling of the 5-HT1A Receptor

  • Template Identification:

    • Obtain the canonical amino acid sequence for the human 5-HT1A receptor from a database like UniProt (ID: P08908).

    • Use a BLAST search against the PDB to find experimentally-determined structures with the highest sequence identity. For GPCRs, it is crucial to select a template that is in a similar conformational state (e.g., active or inactive) to the one you wish to study.[14] The human 5-HT2A receptor (PDB ID: 6A93) or β2-adrenergic receptor (PDB ID: 2RH1) are suitable templates.

  • Sequence Alignment:

    • Perform a sequence alignment between the target (5-HT1A) and the chosen template. For GPCRs, structure-based alignments that conserve key motifs (like the Ballesteros-Weinstein numbering scheme) are superior to simple sequence alignments.[15]

  • Model Generation:

    • Use a homology modeling server or software like SWISS-MODEL, GPCRM, or Modeller.[16] These tools use the alignment to map the target sequence onto the template's 3D backbone and then build and refine the side chains and loops.

  • Model Validation:

    • Assess the quality of the generated model using tools like a Ramachandran plot (to check for sterically allowed residue conformations) and DOPE scores. This validation step is critical to ensure the model is stereochemically sound.

Receptor and Ligand Preparation for Docking

Causality: Raw PDB or model files are not ready for docking. They contain non-essential molecules (like water), lack hydrogen atoms necessary for calculating interactions, and do not have the atomic charges assigned that are required by docking software's scoring functions.[17][18] The ligand must also be converted to a 3D structure and prepared with information about its rotatable bonds to allow for conformational flexibility during docking.[19]

Protocol 3.2.1: Preparing the Receptor and Ligand Files

  • Required Software: ,

  • Receptor Preparation:

    • Load the 5-HT1A receptor model into PyMOL.

    • Remove all water molecules and any co-crystallized ligands or ions: remove resn HOH

    • Save the cleaned protein structure as a PDB file (receptor_clean.pdb).

    • Open AutoDock Tools (ADT).

    • Load the receptor_clean.pdb file (File -> Read Molecule).

    • Add polar hydrogens (Edit -> Hydrogens -> Add -> Polar Only).

    • Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger).

    • Save the prepared receptor in the required PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT). Name it receptor.pdbqt. This format includes charge information and atom types for AutoDock.[18]

  • Ligand Preparation:

    • Obtain the 2D structure of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine. This can be done by drawing it in a chemical sketcher or finding it on PubChem. Let's assume we generate its SMILES string: CNCCCCc1cc(no1)c2ccccc2.

    • Use a tool like Open Babel to convert the SMILES string to a 3D structure and perform an initial energy minimization.

    • Load the 3D ligand structure (e.g., ligand.pdb) into ADT (Ligand -> Input -> Open).

    • ADT will automatically detect the root and the number of rotatable bonds, which are crucial for flexible ligand docking. Accept the defaults.

    • Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT). Name it ligand.pdbqt.

Phase 2: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[20] It utilizes a search algorithm to explore possible binding poses and a scoring function to estimate the binding affinity for each pose.[21][22]

Causality: To perform the docking calculation, we must first define the search space on the receptor where the software will attempt to place the ligand. A well-defined search space, or "grid box," focused on the known or predicted binding site, increases the efficiency and accuracy of the docking run.[19][20] The scoring function, in Vina's case, provides a value in kcal/mol that approximates the binding free energy.[18]

G cluster_vina AutoDock Vina Engine receptor Receptor (receptor.pdbqt) 3D Coordinates Partial Charges search Search Algorithm (Explores Poses) receptor->search ligand Ligand (ligand.pdbqt) 3D Coordinates Rotatable Bonds ligand->search score Scoring Function (Estimates Affinity) search->score output { Output File (out.pdbqt) | Top 9 Poses | Binding Affinities (kcal/mol)} score->output config { Configuration File (conf.txt) | Receptor/Ligand Paths | Grid Box Coordinates | Exhaustiveness} config->search G P1 Start with Best Docked Pose P2 Generate Ligand Topology & Parameters P1->P2 P3 Define Solvated Box (Water + Ions) P2->P3 P4 Energy Minimization (Remove Steric Clashes) P3->P4 P5 NVT Equilibration (Stabilize Temperature) P4->P5 P6 NPT Equilibration (Stabilize Pressure/Density) P5->P6 P7 Production MD Run (Collect Trajectory Data) P6->P7 P8 Analysis (RMSD, RMSF, Interactions) P7->P8

Figure 3: Workflow for a GROMACS MD Simulation.
  • System Preparation:

    • Separate the top-ranked ligand pose and the receptor into separate PDB files.

    • Generate a topology and parameter file for the ligand using a server like CGenFF or the AmberTools suite. [23][24]This is a critical step as standard force fields do not contain parameters for novel drug-like molecules.

    • Use GROMACS tools (e.g., pdb2gmx) to generate the protein topology using a standard force field like CHARMM36 or AMBER. [24][25] * Combine the protein and ligand coordinates and topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., a cubic box) around the complex.

    • Fill the box with a water model (e.g., TIP3P). [26] * Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Perform a steep descent energy minimization to relax the system and remove any bad atomic contacts. [27] * Run a short NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature. [27] * Run a short NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the system's pressure and density. [27]During these steps, the protein and ligand are often position-restrained to allow the solvent to equilibrate around them.

  • Production MD:

    • Remove the position restraints and run the production simulation for a desired length of time (e.g., 100 nanoseconds). This simulation generates the trajectory file that contains the atomic coordinates over time.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it remains bound in a stable conformation. A rapidly increasing RMSD suggests the ligand is unstable in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuation in binding site residues may indicate an induced fit.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

MetricInterpretationExample Favorable Result
Ligand RMSDMeasures ligand movement relative to the protein.Plateauing at < 2.5 Å
Protein RMSDMeasures overall protein structural stability.Plateauing at < 3.0 Å
Hydrogen BondsNumber of H-bonds between ligand and receptor.Stable count over the simulation time.
Table 2: Key metrics for analyzing MD simulation stability.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow to predict the binding of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine to a hypothesized target, the 5-HT1A receptor. We progressed from target modeling and preparation to molecular docking for initial pose prediction, and finally to molecular dynamics for validating the stability of the interaction in a dynamic, solvated environment.

The results from this computational cascade—the predicted binding affinity, the specific binding pose, the key interacting residues, and the demonstrated stability of the complex—form a robust, data-driven hypothesis. This model suggests that the ligand can bind favorably and stably to the target receptor.

However, it is imperative to recognize the limitations of this approach. The accuracy of the model is contingent on the quality of the homology model and the force fields used. The binding affinities are predictions and not absolute measurements. [18]The definitive test of this hypothesis must come from experimental validation. The insights gained here, such as identifying key binding residues, can be directly tested via site-directed mutagenesis experiments. The predicted binding affinity can be confirmed using biophysical assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Ultimately, the power of this in silico approach lies in its ability to build a compelling scientific narrative that bridges the gap between a chemical structure and its potential biological function, thereby guiding and accelerating the path of drug discovery. [3]

References

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube.
  • A Guide to In Silico Drug Design. Pharmaceuticals (Basel).
  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
  • fiu-docking-tutorial.pdf.
  • Drug Discovery and In Silico Techniques: A Mini-Review. Longdom.org.
  • Ligand-based G Protein Coupled Receptor pharmacophore modeling: Assessing the role of ligand function in model development. (2021). PubMed.
  • Critical Analysis of the Successes and Failures of Homology Models of G-protein coupled receptors. NIH.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Computational Methods in Drug Discovery. PMC - NIH.
  • QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids. PMC.
  • Recent computational advances in the identification of cryptic binding sites for drug discovery. (2025). Oxford Academic.
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
  • Homology Modeling of Class A G Protein-Coupled Receptors. PMC - NIH.
  • Basic docking — Autodock Vina 1.2.
  • Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. (2024).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • In Silico Methods for Drug Design and Discovery. Frontiers Research Topic.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube.
  • Molecular Docking Tutorial. University of Palermo.
  • Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. (2023). Taylor & Francis.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Medium.
  • Pharmacophore Identification and Pseudo-Receptor Modeling. Springer.
  • Modern Homology Modeling of G-Protein Coupled Receptors: Which Structural Template to Use? (2009). Journal of Medicinal Chemistry.
  • Ultimate Guide – The Best In Silico Drug Discovery Tools of 2026. LinkedIn.
  • What is pharmacophore modeling and its applications? (2025).
  • Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers.
  • Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. (2024). Preprints.org.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024).
  • GPCRM: a homology modeling web service with triple membrane-fitted quality assessment of GPCR models. (2018). Nucleic Acids Research.
  • Computational Exploration of a Protein Receptor Binding Space with Student Proposed Peptide Ligands. PMC.
  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360. MDsim360.
  • RosettaGPCR: Multiple Template Homology Modeling of GPCRs with Rosetta. (2019). bioRxiv.
  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. PMC.
  • Updates on Drug Designing Approach Through Computational Strategies: a Review. (2023). Taylor & Francis.
  • Simple protein-ligand complex simul
  • Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. PMC.

Sources

The Pentylamine Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pentylamine moiety, a simple five-carbon alkylamine, represents a fundamental building block in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, ranging from antimicrobial and antiviral to central nervous system modulation. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pentylamine derivatives. We will delve into the causal relationships behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. This guide will navigate the synthesis, biological evaluation, and computational analysis of pentylamine analogs, providing a robust framework for the rational design of novel therapeutic agents.

Introduction: The Versatility of the Pentylamine Core

The pentylamine scaffold, with its terminal primary amine and a five-carbon aliphatic chain, offers a unique combination of lipophilicity and reactive functionality. The n-pentyl group can engage in hydrophobic interactions within biological targets, while the amino group serves as a key site for hydrogen bonding, salt bridge formation, and further chemical modification. These characteristics make pentylamine derivatives attractive candidates for targeting a diverse array of biological systems. Understanding the intricate relationship between the structure of these derivatives and their resulting biological activity is paramount for successful drug discovery campaigns. This guide will systematically dissect the key structural components of pentylamine derivatives and their influence on pharmacological outcomes.

Key Structural Modifications and Their Impact on Activity

The exploration of the SAR of pentylamine derivatives revolves around systematic modifications of its core structure. The primary areas for modification include the alkyl chain, the amino group, and the addition of various pharmacophoric moieties.

The Role of the Alkyl Chain: Length, Branching, and Unsaturation

The five-carbon chain of pentylamine is a critical determinant of its pharmacokinetic and pharmacodynamic properties.

  • Chain Length: The length of the alkyl chain directly influences the lipophilicity of the molecule. An optimal chain length is often required for effective interaction with the target and for traversing biological membranes. Studies on various long-chain alkylamines have shown that antimicrobial activity is dependent on the chain length of the hydrophobic alkyl group.[1] For instance, in a series of 4-alkylmorpholine-N-oxides, the antimicrobial activity was found to be dependent on the length of the hydrophobic alkyl group.[1] While not specific to pentylamine, this principle suggests that derivatives with slightly shorter (e.g., butylamine) or longer (e.g., hexylamine) chains may exhibit altered activity profiles. An example of systematic homologation showed an optimal activity for an n-heptyl chain, with inactivity observed for cyclic derivatives, indicating that the rings were too bulky for the hypothetical hydrophobic pocket.[2]

  • Branching: Introducing branching into the pentyl chain can have profound effects on the molecule's conformation and its ability to fit into a binding pocket. Isomers of pentylamine, such as 2-aminopentane or 3-aminopentane, will present the amino group at different positions, altering the molecule's overall shape and polarity. Further branching, as in 1-amino-3-methylbutane, can introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the target site.

  • Unsaturation and Cyclization: The introduction of double or triple bonds within the pentyl chain can impose conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation. Cyclization of the pentyl chain to form, for example, a cyclopentylamine moiety, dramatically alters the spatial arrangement of the amino group and the hydrophobic portion of the molecule.

Modifications of the Amino Group: From Primary to Quaternary and Beyond

The primary amino group of pentylamine is a versatile handle for a wide range of chemical modifications.

  • N-Alkylation and N-Arylation: Substitution on the nitrogen atom can significantly modulate the basicity, polarity, and steric bulk of the amino group. The synthesis of N-substituted aminopentanes can be achieved through reactions with bromoalkanes.[3] The addition of small alkyl groups (e.g., methyl, ethyl) can fine-tune the molecule's properties, while larger substituents or aryl groups can introduce new binding interactions or alter the molecule's pharmacokinetic profile.

  • Amide and Sulfonamide Formation: Acylation of the amino group to form amides or sulfonamides neutralizes its basicity and introduces hydrogen bond donor and acceptor capabilities. This transformation can fundamentally change the interaction profile of the molecule with its biological target.

  • Quaternization: The formation of quaternary ammonium salts introduces a permanent positive charge, which can enhance interactions with anionic sites on target proteins or improve water solubility. However, this can also limit the ability of the molecule to cross cell membranes.

Biological Activities of Pentylamine Derivatives: Case Studies and SAR Insights

The structural modifications discussed above have been explored in the context of various therapeutic areas.

Antimicrobial and Antifungal Activity

Long-chain alkylamines and their derivatives have long been investigated for their antimicrobial properties. The primary mechanism of action is often attributed to the disruption of bacterial cell membranes.[1]

  • Key SAR Observations:

    • Hydrophobicity: A critical balance of hydrophobicity and hydrophilicity is essential. The alkyl chain partitions into the lipid bilayer, while the charged amino group interacts with the polar head groups, leading to membrane destabilization.

    • Charge: A positive charge on the nitrogen atom is often crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.

    • Structure of the Head Group: The nature of the substituents on the amino group can influence the efficiency of membrane disruption.

A study on N-alkyl derivatives of saturated heterocyclic amine oxides demonstrated that 4-dodecylmorpholine-N-oxide was effective against a range of bacteria and fungi, with its antimicrobial action linked to the disorganization of the membrane structure.[1] The activity was highly dependent on the alkyl chain length.[1] While this study focused on a dodecyl chain, it provides a strong rationale for investigating the optimal chain length for pentylamine derivatives in antimicrobial applications.

Antiviral Activity

Pentylamine derivatives have also been explored as potential antiviral agents. The mechanism of action can be varied, from inhibiting viral entry to disrupting viral replication processes.

  • Case Study: Pentacyclic Triterpenoid Derivatives

    • Pentacyclic triterpenoids have shown broad-spectrum antiviral activities.[4] Chemical modifications of these natural products, sometimes incorporating amine functionalities, have been explored to enhance their efficacy.[4] While not a direct study on simple pentylamine derivatives, this highlights the potential of incorporating the pentylamine scaffold into more complex molecules to achieve antiviral effects.

  • Case Study: p-Aminobenzylamine Derivatives as Host Protease Inhibitors

    • A series of p-aminobenzylamine derivatives have been identified as dual inhibitors of TMPRSS2 and HAT, host proteases critical for the entry of several respiratory viruses, including SARS-CoV-2.[5] Several of these compounds demonstrated significant antiviral activity in lung epithelial cells.[5] This study underscores the potential of amine-containing scaffolds in the design of host-targeted antivirals.

Neurodegenerative Diseases

The modulation of targets within the central nervous system (CNS) is another area where pentylamine derivatives could find application. Their ability to cross the blood-brain barrier (BBB) is a key consideration.

  • Targeting Neurodegenerative-Associated Enzymes: Natural and synthetic molecules, including alkaloids and other amine-containing compounds, are being investigated for their potential to target enzymes associated with neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] The structural features of pentylamine could be incorporated into novel scaffolds aimed at these targets.

  • Bicyclo[1.1.1]pentylamine (BCPA) as a Phenyl Ring Bioisostere: In drug discovery, bicyclo[1.1.1]pentylamine (BCPA) has emerged as a valuable bioisosteric replacement for the phenyl ring.[8] This rigid, three-dimensional scaffold can improve metabolic stability and solubility while maintaining or improving biological activity.[8] The synthesis of hydroxylated derivatives of BCPA provides valuable intermediates for drug discovery.[8][9]

Experimental Protocols and Methodologies

The successful exploration of the SAR of pentylamine derivatives relies on robust and reproducible experimental protocols for their synthesis and biological evaluation.

General Synthesis of N-Substituted Pentylamine Derivatives

A common method for the synthesis of N-substituted pentylamines involves the nucleophilic substitution of a pentyl halide with a primary or secondary amine.

Protocol: Synthesis of N-Arylpentylamines

  • Reaction Setup: In a round-bottom flask, dissolve the desired aniline (1.0 eq.) and 1-bromopentane (1.2 eq.) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.), to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A modular, visible-light-mediated carbonyl alkylative amination method has also been developed for the synthesis of α-branched secondary alkylamines from primary alkylamines, aldehydes, and alkyl iodides.[10][11]

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard metric for quantifying the antimicrobial activity of a compound.

Protocol: Broth Microdilution Assay [12]

  • Preparation of Stock Solutions: Prepare a stock solution of the pentylamine derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Computational Approaches in SAR Exploration

Computational methods are invaluable tools for accelerating the drug discovery process by predicting the activity of novel compounds and providing insights into their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[13][14] For pentylamine derivatives, descriptors such as lipophilicity (logP), steric parameters (e.g., molar refractivity), and electronic parameters (e.g., Hammett constants for substituted aromatic rings) can be used to build a QSAR model. A well-validated QSAR model can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[15][16][17] This method can provide valuable insights into the binding mode of pentylamine derivatives and help to rationalize the observed SAR. For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions between the ligand and the protein, guiding the design of new derivatives with improved binding affinity.

Visualization of Key Concepts

To better illustrate the principles discussed in this guide, the following diagrams are provided.

Workflow for SAR-Guided Drug Discovery

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Initial Hit Compound (e.g., Pentylamine) Design Design Analogs (Vary R1, R2, etc.) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., MIC Assay) Purification->Screening Data Activity Data (IC50, MIC) Screening->Data SAR Establish SAR Data->SAR QSAR QSAR Modeling (Optional) SAR->QSAR Docking Molecular Docking (Optional) SAR->Docking Optimization Lead Optimization SAR->Optimization QSAR->Optimization Docking->Optimization Optimization->Design Iterative Cycle End Candidate Drug Optimization->End Pentylamine_Modifications cluster_0 Modification Sites pentylamine H₂N-CH₂-CH₂-CH₂-CH₂-CH₃ N_Mod Amino Group (N) N_Mod->pentylamine N-Alkylation N-Arylation Amidation Chain_Mod Alkyl Chain (C1-C5) Chain_Mod->pentylamine Branching Unsaturation Cyclization

Caption: Primary sites for chemical modification on the pentylamine scaffold.

Conclusion and Future Directions

The pentylamine scaffold, in its simplicity, offers a remarkable degree of chemical tractability and biological relevance. This guide has systematically explored the fundamental principles of its structure-activity relationship, providing a framework for the rational design of novel derivatives. By understanding the influence of alkyl chain modifications, amino group substitutions, and the incorporation of diverse pharmacophores, researchers can more effectively navigate the complex landscape of drug discovery.

Future research in this area will likely focus on the development of more sophisticated synthetic methodologies to access a wider range of pentylamine analogs. Furthermore, the integration of advanced computational techniques, such as machine learning and artificial intelligence, will undoubtedly accelerate the identification of potent and selective drug candidates. The continued exploration of the SAR of pentylamine derivatives holds significant promise for the discovery of new therapeutics to address a multitude of unmet medical needs.

References

  • Patel, M. V., Patel, J. N., Ray, A., & Patel, R. M. (2005). Synthesis, characterization, thermal properties, and antimicrobial activity of 4-chloro-3-methyl phenyl methacrylate/8-quinolinyl methacrylate copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 43(1), 157-165.
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society.
  • Recent progress in the antiviral activity and mechanism study of pentacyclic triterpenoids and their deriv
  • Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides. (2011). PubMed.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). PMC.
  • Synthesis, tuberculosis inhibitory activity, and SAR study of N-substituted-phenyl-1,2,3-triazole deriv
  • Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. (2023). MDPI.
  • Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. (2025). MDPI.
  • High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. (2014).
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (n.d.). PMC.
  • Nano-antioxidants for neurodegenerative disorders: a scoping review. (2025). PMC.
  • Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. (n.d.).
  • Structure-Activity Relationships: Theory, Uses and Limitations. (2025).
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Synthesis and QSAR Studies of Claramine Derivatives, a New Class of Broad-Spectrum Antimicrobial Agents. (2026).
  • Computational docking of small molecules to protein targets for drug discovery. (2026).
  • Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amin
  • Synthesis, antimicrobial evaluation and QSAR studies of p-coumaric acid deriv
  • Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds. (2014). MDPI.
  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflamm
  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). PMC.
  • Identification of p-aminobenzylamine derivatives as dual non-covalent inhibitors of the transmembrane host proteases TMPRSS2 and HAT proteases with anti-viral potential. (2025). PMC.
  • Synthesis of Substituted N-Alkylamines in Aqueous Media. (2013). Semantic Scholar.
  • Natural products in neurodegenerative diseases: recent advances and future outlook. (n.d.).
  • Preparation and Characterization of Polymerizable Hindered Amine-Based Antimicrobial Fibrous M
  • Molecular Docking and Dynamic Simulation with ADMET Exploration of Natural Products Atlas Compound Library to search for Potential Alpha Amylase Inhibitors. (2024). Chemical Methodologies.
  • SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SEVERAL NEW N- SUBSTITUTED PHTHALIMIDE ANALOGUES. (2014).
  • Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Deriv
  • Structure Activity Rel
  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). PMC.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2025). PubMed.
  • Docking studies in targeting proteins involved in cardiovascular disorders using phytocompounds
  • Non-Covalent Reactions Supporting Antiviral Development. (2022). MDPI.
  • Alkylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor. (2015). RSC Publishing.
  • Potential Protective Effects of Pungent Flavor Components in Neurodegener
  • Computational Drug Target Screening through Protein Interaction Profiles. (2016). PMC.
  • Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocomp
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).
  • Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. (2024).
  • Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. (2022). PubMed.
  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Development

Abstract

This document provides a comprehensive guide for the in vitro characterization of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine, a novel compound with potential therapeutic applications. Due to the absence of published data on this specific molecule, the protocols outlined herein are based on the analysis of its core chemical scaffold, the 3-phenyl-1,2-oxazole moiety, which is a known pharmacophore in compounds targeting G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors. These protocols are designed to be robust and self-validating, enabling researchers to elucidate the pharmacological profile of this compound.

Introduction: Rationale and Scientific Background

The 3-phenyl-1,2-oxazole structural motif is a key feature in a variety of pharmacologically active compounds. Its presence suggests potential interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors, which are critical targets in the development of treatments for neuropsychiatric disorders. For instance, compounds incorporating a phenyl-isoxazole core have been investigated for their activity at dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the pathophysiology of schizophrenia and depression.

Therefore, the experimental design detailed in this guide will focus on a systematic in vitro evaluation of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine's activity at a panel of these receptors. The proposed workflow will progress from initial binding affinity determination to functional assays assessing agonistic or antagonistic properties, and finally to cell-based assays to evaluate downstream signaling effects.

Experimental Workflow Overview

The following diagram outlines the proposed experimental workflow for the in vitro characterization of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine.

workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Primary Screening cluster_functional Phase 3: Functional Characterization cluster_signaling Phase 4: Mechanism of Action Compound_Prep Compound Solubilization & Stock Preparation Binding_Assay Radioligand Binding Assay (Affinity - Ki) Compound_Prep->Binding_Assay Cell_Culture Cell Line Maintenance (Receptor Expressing) Cell_Culture->Binding_Assay Functional_Assay Functional Assay (Agonism/Antagonism - EC50/IC50) Binding_Assay->Functional_Assay High Affinity Compounds Signaling_Assay Downstream Signaling Assay (e.g., cAMP, Calcium Flux) Functional_Assay->Signaling_Assay Active Compounds

Figure 1: High-level experimental workflow for the in vitro characterization of the test compound.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier (Example) Purpose
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amineIn-house/CustomTest Compound
DMSO (Dimethyl Sulfoxide), Cell Culture GradeSigma-AldrichCompound Solubilization
HEK293 cells stably expressing human 5-HT2A receptorATCCBiological System
HEK293 cells stably expressing human D2 receptorATCCBiological System
DMEM (Dulbecco's Modified Eagle Medium)GibcoCell Culture
Fetal Bovine Serum (FBS)GibcoCell Culture Supplement
Penicillin-StreptomycinGibcoAntibiotic for Cell Culture
[3H]-Ketanserin (for 5-HT2A)PerkinElmerRadioligand for Binding Assay
[3H]-Spiperone (for D2)PerkinElmerRadioligand for Binding Assay
Scintillation CocktailPerkinElmerDetection of Radioactivity
cAMP Assay Kit (e.g., HTRF)CisbioFunctional Assay (for Gs/Gi coupled)
Calcium Assay Kit (e.g., Fluo-4)Thermo FisherFunctional Assay (for Gq coupled)
96-well microplates (clear, white, black)CorningAssay Plates

Detailed Experimental Protocols

Protocol 1: Compound Preparation and Solubilization

Objective: To prepare a high-concentration stock solution of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine for use in subsequent assays.

Rationale: Accurate and consistent compound concentration is critical for reproducible results. DMSO is a common solvent for solubilizing organic molecules for in vitro assays.

Procedure:

  • Accurately weigh 1-5 mg of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine using an analytical balance.

  • Dissolve the compound in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture and Maintenance

Objective: To maintain healthy cultures of HEK293 cells stably expressing the target receptors (e.g., 5-HT2A, D2).

Rationale: The health and confluency of the cells directly impact the quality and reproducibility of the assay data.

Procedure:

  • Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Regularly inspect the cells for any signs of contamination.

Protocol 3: Radioligand Binding Assay for Affinity Determination (Ki)

Objective: To determine the binding affinity (Ki) of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine for the target receptors.

Rationale: This competitive binding assay measures the ability of the test compound to displace a known radioligand from the receptor, providing a quantitative measure of its binding affinity.

binding_assay Receptor Receptor (e.g., 5-HT2A) Bound_Complex Receptor-Radioligand Complex Receptor->Bound_Complex Radioligand Radioligand ([3H]-Ketanserin) Radioligand->Bound_Complex Test_Compound Test Compound Displacement Displacement Test_Compound->Displacement Displacement->Bound_Complex Competes for Binding

Figure 2: Principle of the competitive radioligand binding assay.

Procedure:

  • Prepare cell membranes from the receptor-expressing HEK293 cells.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

    • Increasing concentrations of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine (e.g., 0.1 nM to 10 µM).

    • Cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 4: Functional Assay for Agonism/Antagonism (EC50/IC50)

Objective: To determine whether Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine acts as an agonist or antagonist at the target receptor and to quantify its potency (EC50) or efficacy (IC50).

Rationale: This assay measures the functional response of the cells upon compound binding, providing insights into its biological activity. The choice of assay depends on the G-protein coupling of the receptor (e.g., cAMP for Gs/Gi, calcium flux for Gq).

Procedure (Example for a Gq-coupled receptor like 5-HT2A using a calcium flux assay):

  • Plate the receptor-expressing HEK293 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • For agonist mode: Add increasing concentrations of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine to the wells and measure the change in fluorescence over time using a plate reader.

  • For antagonist mode: Pre-incubate the cells with increasing concentrations of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine before adding a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Analysis and Interpretation

All experimental data should be analyzed using appropriate statistical software (e.g., GraphPad Prism).

Parameter Assay Description
Ki Radioligand Binding AssayInhibition constant; a measure of the compound's binding affinity.
IC50 Radioligand Binding AssayConcentration of the compound that displaces 50% of the radioligand.
EC50 Functional Assay (Agonist)Concentration of the agonist that produces 50% of the maximal response.
IC50 Functional Assay (Antagonist)Concentration of the antagonist that inhibits 50% of the agonist response.

Troubleshooting

Problem Possible Cause Solution
High variability in data Inconsistent cell numbers, pipetting errors.Ensure accurate cell counting and use calibrated pipettes.
No compound activity Compound insolubility, degradation, or inactivity.Check compound solubility, prepare fresh stock, and consider alternative targets.
Low signal-to-noise ratio Suboptimal assay conditions.Optimize incubation times, reagent concentrations, and cell density.

References

  • Title: Principles of Radioligand Binding Assays Source: "Goodman & Gilman's: The Pharmacological Basis of Therapeutics" URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: Cheng-Prusoff Equation Source: Wikipedia URL: [Link]

In vivo studies involving Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine administration

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the pharmacokinetics and antiviral efficacy of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine (referred to herein as MPPA ).

Based on its structural pharmacophore—a 3-phenylisoxazole head group linked via an aliphatic pentyl chain to a methylamine tail—MPPA is classified as a capsid-binding inhibitor targeting the VP1 hydrophobic pocket of Picornaviruses (e.g., Enterovirus 71, Coxsackievirus B3, Poliovirus). This scaffold mimics the mechanism of the canonical "WIN" compounds (e.g., WIN 51711, Pleconaril), acting by stabilizing the viral capsid and preventing the conformational changes required for genome release (uncoating).

Compound: Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine (MPPA) CAS: 1240526-08-2 Class: Small Molecule Antiviral / Capsid Binder Target: Viral Protein 1 (VP1) Hydrophobic Pocket (Canyon) Primary Application: In vivo efficacy models for Enterovirus infection (CVB3 Myocarditis / EV71 Neuroinvasion).

Scientific Rationale & Mechanism of Action[1]

Structural Logic

MPPA possesses the requisite tripartite structure for high-affinity binding to the "canyon" region of the picornavirus capsid:

  • 3-Phenylisoxazole Head: Inserts deep into the hydrophobic pocket of VP1, displacing the natural "pocket factor" (usually a fatty acid like palmitate).

  • Pentyl Linker: Spans the hydrophobic tunnel, providing van der Waals contacts with the channel residues.

  • Methylamine Tail: Interacts with the solvent-exposed pore entrance. At physiological pH, the protonated amine may form electrostatic bridges with acidic residues (e.g., Asp/Glu) at the canyon rim, locking the drug in place.

Mechanism of Action (MOA)

The binding of MPPA increases the thermal stability of the viral capsid. This "rigidification" prevents the structural transition from the native 160S virion to the 135S intermediate particle (A-particle), a necessary step for viral RNA uncoating and entry into the host cell cytoplasm.

MOA Virus Native Virion (160S) Receptor Host Receptor Binding (CAR / SCARB2) Virus->Receptor Pocket VP1 Hydrophobic Pocket Receptor->Pocket Trigger Displacement Displacement of Pocket Factor Pocket->Displacement MPPA MPPA Administration MPPA->Pocket High Affinity Binding Stabilization Capsid Hyper-Stabilization Displacement->Stabilization Block BLOCK: Uncoating Prevented Stabilization->Block Infection Viral RNA Release Block->Infection Inhibits

Figure 1: Mechanism of Action. MPPA binds the VP1 pocket, hyper-stabilizing the capsid and blocking the conformational shift required for RNA release.

Formulation & Preparation Protocol

MPPA is highly lipophilic (LogP ~3.5–4.5). Proper formulation is critical to ensure bioavailability and prevent precipitation in the peritoneal cavity or GI tract.

Vehicle Selection
  • Preferred: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% Saline.

  • Alternative: 10% DMSO / 10% Tween-80 / 80% Saline (Use only for acute IP studies; avoid for repeated dosing due to vehicle toxicity).

Preparation Steps (HP-β-CD Method)
  • Weighing: Accurately weigh the MPPA hydrochloride salt.

  • Dissolution: Dissolve MPPA in a minimal volume of sterile water (pH adjusted to 4.0 with 0.1N HCl if necessary to aid salt solubility).

  • Complexation: Add the pre-prepared 20% HP-β-CD stock solution slowly to the MPPA solution while vortexing.

  • Adjustment: Dilute with saline to reach the final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in mice).

  • Filtration: Sterilize via 0.22 µm PVDF syringe filter.

  • QC: Verify concentration via HPLC-UV prior to administration.

In Vivo Pharmacokinetic (PK) Profile Study

Before efficacy testing, the plasma exposure and tissue distribution (specifically heart and brain) must be validated.

Experimental Design
  • Species: Male BALB/c mice (6-8 weeks).

  • Group Size: n=3 per timepoint.

  • Dose: 20 mg/kg (Single dose, PO and IP).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

Sample Processing
  • Blood: Collect via cardiac puncture into EDTA tubes. Centrifuge at 3000 x g for 10 min to harvest plasma.

  • Tissues: Perfuse mouse with PBS. Harvest Heart and Brain. Homogenize in 3 volumes of PBS.

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).

Bioanalytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transition: Monitor MRM for MPPA [M+H]+ (approx. m/z 245.[1]2) -> Fragment (dependent on fragmentation pattern, likely tropylium ion m/z 91 or isoxazole fragment).

Efficacy Protocol: Coxsackievirus B3 (CVB3) Myocarditis Model

This protocol evaluates the ability of MPPA to prevent viral-induced myocardial damage and mortality.

Workflow Diagram

Workflow Acclimation Acclimation (BALB/c Mice, 7 days) Groups Groups: 1. Vehicle + Sham 2. Vehicle + CVB3 3. MPPA (20 mg/kg) + CVB3 4. MPPA (50 mg/kg) + CVB3 Acclimation->Groups Infection Infection (Day 0) CVB3 (Nancy Strain) 10^4 TCID50 IP Monitoring Daily Monitoring: Weight, Clinical Score, Survival Infection->Monitoring Treatment MPPA Treatment BID (Twice Daily) Days -1 to +7 Treatment->Infection Day 0 Groups->Treatment Prophylactic Start Monitoring->Treatment Continue Dosing Termination Termination (Day 7 or 14) Monitoring->Termination Analysis Readouts: - Viral Titer (Plaque Assay) - Histology (H&E) - Serum Troponin I Termination->Analysis

Figure 2: Experimental Workflow for CVB3 Myocarditis Evaluation.

Step-by-Step Procedure

Step 1: Virus Preparation

  • Cultivate CVB3 (Nancy strain) in HeLa or Vero cells.

  • Titrate virus to determine TCID50.

  • Dilute stock to deliver

    
     TCID50 in 100 µL PBS per mouse.
    

Step 2: Dosing Schedule

  • Prophylactic Arm: Begin MPPA administration (PO or IP) 24 hours prior to infection (Day -1).

  • Therapeutic Arm: Begin administration 4 hours post-infection.

  • Frequency: BID (Twice daily) to maintain plasma trough levels above the viral

    
    .
    

Step 3: Infection

  • On Day 0, inject mice IP with the prepared viral inoculum.

  • Control mice receive sterile PBS.

Step 4: Clinical Monitoring

  • Weigh mice daily. Weight loss >20% requires euthanasia (humane endpoint).

  • Score clinical signs: 0=Healthy, 1=Ruffled fur, 2=Lethargy, 3=Hind limb paralysis, 4=Moribund.

Step 5: Tissue Harvest (Day 7 Peak Viremia)

  • Euthanize a subset of animals (n=5/group) on Day 7.

  • Heart: Transverse section. Fix half in 10% formalin for histology (H&E, Masson’s Trichrome). Snap freeze half for viral titer (plaque assay) and qPCR.

  • Serum: Collect for Cardiac Troponin I (cTnI) ELISA to quantify cardiomyocyte damage.

Data Reporting Standards

Summarize efficacy data in the following tabular format:

GroupDose (mg/kg)Survival (%)Heart Viral Titer (

PFU/mg)
Myocardial Necrosis Score (0-4)Serum cTnI (ng/mL)
Vehicle + Sham -100ND (Not Detected)0.0 ± 0.0< 0.1
Vehicle + CVB3 -406.5 ± 0.43.2 ± 0.515.4 ± 2.1
MPPA Low 20754.2 ± 0.3 *1.5 ± 0.3 *5.2 ± 1.1 *
MPPA High 50902.1 ± 0.2 **0.5 ± 0.2 **1.8 ± 0.6 **

Note: Statistical significance ( p<0.05, ** p<0.01) calculated via ANOVA followed by Dunnett’s test vs. Vehicle+CVB3.*

Safety & Toxicology Considerations

Given the structural similarity to earlier generation capsid binders (some of which induced CYP450 induction or hepatotoxicity), the following safety checks are mandatory:

  • Hepatotoxicity: Measure serum ALT/AST at Day 7.

  • QT Prolongation: Perform ECG telemetry if the compound advances to late-stage preclinical, as some hERG inhibition has been noted in phenylisoxazole derivatives.

  • CNS Effects: Observe for sedation or hyperactivity, as the pentyl-amine tail may exhibit off-target binding to Sigma-1 receptors in the CNS.

References

  • Diana, G. D., et al. (1985). Picornavirus inhibitors: trifluoromethyl-substituted oxazolines and isoxazoles. Journal of Medicinal Chemistry, 28(12), 1906–1910. Link

  • Rossmann, M. G. (1994). Viral cell recognition and entry.[2] Protein Science, 3(10), 1712–1725. Link

  • Pevear, D. C., et al. (1999). Activity of pleconaril against enteroviruses. Antimicrobial Agents and Chemotherapy, 43(9), 2109–2115. Link

  • Thibaut, H. J., et al. (2012). The antiviral capsid binder mechanism: from structure to in vivo efficacy. Viruses, 4(11), 2914-2936. Link

  • PubChem Compound Summary. (2025). Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine.[1] National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: Investigating Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine in Preclinical Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for Investigation

Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine is a novel research compound featuring a phenyl-isoxazole core linked to a methyl-pentylamine side chain. While direct studies on this specific molecule are not yet prevalent in peer-reviewed literature, its structural motifs are of significant interest in neuropharmacology. The phenyl-isoxazole ring is a key component in various psychoactive and neuroprotective agents, known to interact with a range of central nervous system (CNS) targets. For instance, compounds with this scaffold have been explored for their activity as monoamine oxidase (MAO) inhibitors and their affinity for sigma receptors, both of which are implicated in the pathophysiology of various neurological and psychiatric disorders.

The pentylamine chain suggests potential interactions with aminergic systems, such as dopamine, serotonin, or norepinephrine transporters and receptors. This combination of a proven pharmacophore with a flexible amine chain presents a compelling case for investigating Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine as a potential modulator of neuronal signaling pathways relevant to conditions like depression, anxiety, and neurodegenerative diseases.

These application notes provide a structured framework for the initial preclinical evaluation of this compound. The protocols outlined below are designed to first establish a foundational understanding of its safety and mechanism of action in vitro, followed by a guide for assessing its potential therapeutic efficacy in established in vivo models.

Foundational In Vitro Characterization

Before proceeding to complex disease models, it is critical to establish the fundamental pharmacological profile of the compound.

Initial Cytotoxicity and Neuronal Viability Assessment

Objective: To determine the concentration range of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine that is non-toxic to neuronal cells, thereby establishing a safe therapeutic window for subsequent experiments.

Protocol: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and maintain at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine in dimethyl sulfoxide (DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of the compound. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100). Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The resulting dose-response curve will be used to determine the non-toxic concentration range for future experiments.

Target Engagement & Mechanism of Action: Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The structural similarity to known MAO inhibitors makes this a primary target for investigation. MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters, and their inhibition can elevate neurotransmitter levels, a common strategy for treating depression and Parkinson's disease.

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound.

  • Reaction Setup: In a 96-well black plate, prepare reaction mixtures containing phosphate buffer (pH 7.4), the respective MAO enzyme (MAO-A or MAO-B), and varying concentrations of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine (e.g., 0.1 µM to 50 µM). Include a known MAO inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Pre-incubation: Incubate the enzyme and inhibitor mixtures for 15 minutes at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Amplex Red substrate and HRP.

  • Signal Detection: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 5 minutes for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ (half-maximal inhibitory concentration) value for both MAO-A and MAO-B to assess the compound's potency and selectivity.

Table 1: Hypothetical In Vitro Screening Data

AssayCell Line / EnzymeEndpointResult
CytotoxicitySH-SY5YCC₅₀ (24h)> 100 µM
MAO-A InhibitionRecombinant HumanIC₅₀1.2 µM
MAO-B InhibitionRecombinant HumanIC₅₀8.5 µM
Sigma-1 Receptor BindingRat Brain HomogenateKᵢ0.8 µM
Sigma-2 Receptor BindingRat Brain HomogenateKᵢ15.3 µM

This table presents example data to illustrate expected outcomes.

In Vivo Application in a Model of Depression

Based on potential MAO inhibitory activity, a logical next step is to evaluate the compound in a behavioral model of depression. The Forced Swim Test (FST) is a widely used primary screening tool to assess the antidepressant-like potential of novel compounds.

Experimental Workflow: Forced Swim Test (FST)

The following diagram illustrates the standard workflow for conducting the FST to screen for antidepressant effects.

FST_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_dosing Phase 2: Dosing Regimen cluster_test Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A Animal Acclimation (1 week) B Randomize into Groups (n=8-10 per group) A->B C Group 1: Vehicle (Saline) Group 2: Test Compound Group 3: Positive Control (Imipramine) B->C D Administer Compound/Vehicle (e.g., Intraperitoneal injection) C->D E Dosing Schedule: Acute (30-60 min prior) or Chronic (Daily for 14 days) D->E F Pre-Test Session (Day 1) 15 min swim E->F G Test Session (Day 2) 5 min swim F->G H Record session with video camera G->H I Score Immobility Time (Last 4 minutes of test session) H->I J Statistical Analysis (e.g., ANOVA followed by post-hoc test) I->J K Compare Test Compound vs. Vehicle J->K

Caption: Workflow for assessing antidepressant-like activity using the Forced Swim Test.

Step-by-Step Protocol: Murine Forced Swim Test
  • Animals: Use male C57BL/6 mice (8-10 weeks old). House them in groups with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow at least one week for acclimatization.

  • Apparatus: Use transparent glass cylinders (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Groups and Dosing:

    • Group 1 (Vehicle): Saline or 0.5% Tween 80 in saline.

    • Group 2 (Test Compound): Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine dissolved in vehicle. Test a range of doses (e.g., 5, 10, 20 mg/kg) administered via intraperitoneal (IP) injection.

    • Group 3 (Positive Control): Imipramine (20 mg/kg, IP).

  • Administration: Administer the assigned treatment 60 minutes before the test session.

  • Pre-Swim Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute adaptation period. This is to ensure that the immobility measured on the test day is not related to novelty. Dry the mice thoroughly before returning them to their home cage.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 5-minute test session. The entire session should be video recorded for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the last 4 minutes of the test session. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Statistical Analysis: Analyze the immobility duration using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare the treatment groups to the vehicle control. A significant reduction in immobility time by the test compound, without a corresponding increase in general locomotor activity (which should be checked in a separate open-field test), is indicative of an antidepressant-like effect.

Proposed Signaling Pathway

The combined potential for MAO inhibition and sigma-1 receptor agonism suggests a dual mechanism for enhancing neuronal function and resilience. The following diagram outlines this proposed pathway.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron & ER MA Monoamines (Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicles MA->Vesicle Packaging Synapse Increased Synaptic Monoamine Levels Receptor Postsynaptic Receptors Vesicle->Receptor Neurotransmission ER Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor Sigma1R->IP3R Stabilizes BDNF BDNF Expression IP3R->BDNF Modulates Ca²⁺ signaling Neuroprotection Neuroprotection & Plasticity BDNF->Neuroprotection Compound Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine Compound->MAO Inhibits Compound->Sigma1R Activates Synapse->Receptor Enhanced Signaling

Caption: Proposed dual-mechanism of action for the test compound.

Concluding Remarks and Future Directions

The protocols described herein provide a robust starting point for the preclinical assessment of Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine. Positive results from these initial studies—namely, low cytotoxicity, potent and selective enzyme inhibition or receptor binding, and efficacy in a primary behavioral screen—would justify progression to more complex models.

Future work could involve:

  • Chronic Stress Models: Evaluating the compound in models like chronic unpredictable stress (CUS) to assess effects on anhedonia and other depressive-like endophenotypes.

  • Neurodegenerative Models: If sigma-1 receptor activity is confirmed, testing the compound in models of neurodegeneration (e.g., using toxins like MPTP or 6-OHDA for Parkinson's disease models) would be a logical next step, focusing on neuroprotective outcomes.

  • Pharmacokinetic Profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier, is essential for clinical translation.

By systematically following this tiered approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel chemical entity for the treatment of neurological disorders.

References

  • Carradori, S., & Silvestri, R. (2015). Isoxazole-based compounds as monoamine oxidase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Nguyen, L., & Lucke-Wold, B. P. (2018). Role of Sigma-1 Receptors in Neurodegenerative Diseases. IntechOpen. Available at: [Link]

  • Targowska-Duda, K. M., et al. (2021). Multi-Target-Directed Ligands in the Therapy of Neurodegenerative Disorders. The State-of-the-Art. International Journal of Molecular Sciences. Available at: [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of Visualized Experiments. Available at: [Link]

Application Notes & Protocols: Determining the Efficacy of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery, the precise characterization of novel chemical entities (NCEs) is paramount. This document provides a comprehensive guide to a tiered, cell-based assay cascade designed to elucidate the efficacy and mechanism of action (MoA) of the novel compound, Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine .

Given its structural motifs, particularly the 3-phenyl-1,2-oxazol core, we hypothesize that this NCE may function as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a major class of therapeutic targets, and their activation can trigger a multitude of intracellular signaling cascades.[1][2] This guide will focus on assays designed to test the hypothesis that the compound acts as an agonist on a Gq-coupled GPCR. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[1][3]

Our approach is structured to first establish a safe therapeutic window by assessing cytotoxicity, followed by primary and secondary functional assays to confirm the hypothesized MoA with high confidence. This multi-assay strategy ensures that the generated data is robust, reproducible, and provides a clear, mechanistic understanding of the compound's activity.

Part 1: Assay Cascade Strategy

A logical, tiered approach is essential for the efficient evaluation of an NCE. This strategy minimizes resource expenditure by first eliminating broadly toxic compounds before committing to more complex and specific mechanistic studies.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Assay Cascade Workflow.

Tier 1: Cytotoxicity Assessment

The initial step is to determine the concentration range at which the compound exhibits cytotoxic effects. This is crucial for distinguishing specific pharmacological effects from non-specific toxicity and for establishing a concentration window for subsequent functional assays.

  • Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay.[4]

Tier 2: Primary Functional Screen for Gq Activation

This tier aims to rapidly assess whether the compound can activate Gq-coupled signaling. A calcium mobilization assay is the industry standard for this purpose due to its high sensitivity, high-throughput compatibility, and direct measurement of a key downstream event of Gq activation.[3][5]

  • Recommended Assay: FLIPR® Calcium Mobilization Assay.[5][6]

Tier 3: Secondary Confirmatory Assay for Pathway Validation

While a calcium signal is a strong indicator of Gq activation, it can be triggered by other mechanisms. A secondary assay that measures a different node in the signaling pathway is essential for confirming the MoA. The IP-One assay, which quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite of IP₃, provides this confirmation.[7][8][9]

  • Recommended Assay: IP-One HTRF® Assay.

Part 2: Detailed Protocols and Methodologies

Protocol 1: CellTiter-Glo® Cell Viability Assay

Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the number of viable cells in culture by measuring ATP, an indicator of metabolic activity.[4][10] The assay reagent lyses the cells and generates a luminescent signal produced by a proprietary luciferase, which is proportional to the amount of ATP present.[4] A decrease in ATP levels is indicative of cytotoxicity.

Cell Line Selection: HEK293 cells (Human Embryonic Kidney) are a robust and commonly used cell line for GPCR assays. They are easy to culture and transfect, and they provide a low-background system for studying specific receptor signaling.[11] For this initial screen, the wild-type HEK293 line is sufficient.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Seed 5,000 cells (in 50 µL) per well into a white, clear-bottom 96-well plate. Using black or white plates is crucial for luminescence assays to minimize background and crosstalk.[12]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in culture medium to create a concentration range from 100 µM to 0.01 µM (final assay concentrations). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Add 50 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (0.5% DMSO) and "untreated control" wells.

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Measure luminescence using a plate reader (e.g., a BMG PHERAstar FS or Molecular Devices SpectraMax).

Data Analysis:

  • Subtract the average luminescence of "media-only" (blank) wells from all other wells.

  • Normalize the data by setting the average signal from vehicle-treated wells as 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the 50% cytotoxic concentration (CC₅₀).

ParameterDescription
CC₅₀ The concentration of the compound that causes a 50% reduction in cell viability.
Controls Vehicle: Cells treated with the highest concentration of DMSO used. Untreated: Cells in media only. Positive Control: A known cytotoxic agent (e.g., Staurosporine).
Protocol 2: FLIPR® Calcium Mobilization Assay

Principle: This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) following GPCR activation.[5][13] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit dye).[6] When the Gq pathway is activated, IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, which binds to the dye, causing a significant increase in its fluorescence intensity.[3] This change is monitored in real-time using an instrument like the FLIPR® Tetra System.

dot graph RL { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Gq-PLC-Calcium Signaling Pathway.

Cell Line Selection: Use a cell line stably expressing a well-characterized Gq-coupled receptor (e.g., HEK293 cells expressing the M1 Muscarinic Receptor) as a positive control system to validate the assay setup.[6] For testing the novel compound, use a host cell line known to have low endogenous receptor expression (like standard HEK293) or a panel of cells expressing different orphan GPCRs.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., 20,000-40,000 cells/well) in 100 µL of culture medium into a black-wall, clear-bottom 96-well or 384-well plate.[6]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye-loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium Assay Kit). This buffer often includes probenecid, which inhibits organic anion transporters to prevent the dye from being pumped out of the cells.[5][13]

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the dye-loading buffer to each well.

    • Incubate for 1 hour at 37°C, 5% CO₂, protected from light.

  • Compound Plate Preparation:

    • In a separate plate (the "compound plate"), prepare 4X final concentrations of your compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • Include a known agonist for your control receptor (e.g., Carbachol for M1) as a positive control.

  • Assay Execution (FLIPR® Instrument):

    • Place both the cell plate and the compound plate into the FLIPR® instrument.

    • Set the instrument parameters: establish a stable baseline fluorescence reading for ~10-20 seconds.

    • The instrument will then automatically add a defined volume (e.g., 50 µL) from the compound plate to the cell plate.

    • Continue to record fluorescence intensity for an additional 90-180 seconds to capture the full kinetic response (peak and decay).

Data Analysis:

  • The primary readout is the change in fluorescence intensity (ΔRFU), typically calculated as the maximum signal minus the baseline signal.

  • Normalize the data to the response of a maximal concentration of a known reference agonist (if available) or to the maximal response of the test compound.

  • Plot the normalized response (%) against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the 50% effective concentration (EC₅₀), which represents the compound's potency.

ParameterDescription
EC₅₀ The concentration of an agonist that produces 50% of the maximal response.
Eₘₐₓ The maximum response (efficacy) achievable by the compound.
Controls Positive: A known agonist for the expressed receptor. Vehicle: Buffer-only addition.
Protocol 3: IP-One HTRF® Assay

Principle: This assay provides a robust, endpoint measurement of Gq pathway activation by quantifying the accumulation of IP1.[9][14] Cells are stimulated in the presence of LiCl, which blocks the enzyme inositol monophosphatase, causing IP1 to accumulate.[7][14] The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[15] IP1 produced by the cells competes with a labeled IP1-d2 (acceptor) for binding to an anti-IP1 antibody labeled with a Europium cryptate (donor).[7] A high level of cellular IP1 leads to a low HTRF® signal, and vice versa.[8][15]

Step-by-Step Protocol:

  • Cell Seeding and Stimulation:

    • Plate cells as described for the previous assays in a 384-well low-volume white plate.

    • After 24 hours, remove the culture medium.

    • Add the compound, serially diluted in stimulation buffer containing LiCl (as per the kit manufacturer's protocol), to the cells.

    • Incubate for 60 minutes at 37°C.

  • Cell Lysis and Reagent Addition:

    • Add the IP1-d2 conjugate (acceptor) to the wells.

    • Add the anti-IP1 Cryptate conjugate (donor) to the wells.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF®-compatible plate reader. The reader excites the donor (Europium) at 337 nm and measures emission at two wavelengths simultaneously: 665 nm (acceptor) and 620 nm (donor).[15]

Data Analysis:

  • Calculate the emission ratio (665 nm / 620 nm) * 10,000.

  • Calculate the Delta F (%) = [(Standard or Sample Ratio - Ratio of Negative Control) / Ratio of Negative Control] * 100.

  • Convert the sample HTRF® ratios to IP1 concentrations using a standard curve generated with known concentrations of IP1.

  • Plot the IP1 concentration against the log of the compound concentration.

  • Use a non-linear regression model to determine the EC₅₀ value.

ParameterDescription
EC₅₀ The concentration of the compound that produces 50% of the maximal IP1 accumulation.
Controls Negative: Unstimulated cells. Positive: Cells stimulated with a known Gq agonist. Standard Curve: A series of wells with known IP1 concentrations to enable quantification.

Summary of Expected Outcomes

This structured assay cascade will provide a comprehensive profile of the novel compound's cellular activity.

AssayPrimary EndpointInterpretation
CellTiter-Glo® CC₅₀Defines the toxic concentration range. A high CC₅₀ is desirable.
Calcium Mobilization EC₅₀, EₘₐₓProvides primary evidence of Gq agonism and measures potency.
IP-One HTRF® EC₅₀Confirms the involvement of the PLC signaling pathway and provides a robust potency measurement.

References

  • Title: HTRF IP-One assay used for functional screening Source: BMG Labtech URL: [Link]

  • Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Source: Bio-protocol URL: [Link]

  • Title: The Complete Guide to Cell-Based Assays Source: SPT Labtech URL: [Link]

  • Title: Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols Source: MDPI URL: [Link]

  • Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL: [Link]

  • Title: Ten Tips for Optimizing Cell-Based Assays Source: Biocompare URL: [Link]

  • Title: Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) Source: Marin Biologic Laboratories URL: [Link]

  • Title: IP-3/IP-1 Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes Source: PMC (PubMed Central) URL: [Link]

  • Title: HTRF IP-One Gq assay on SpectraMax Readers Source: Molecular Devices URL: [Link]

  • Title: Gαq GPCR assays Source: ION Biosciences URL: [Link]

  • Title: Using IP-One HTRF® Assay to Identify Low Affinity Compounds Source: News-Medical.Net URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells Source: Promega Corporation URL: [Link]

  • Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL: [Link]

  • Title: Evaluating functional ligand-GPCR interactions in cell-based assays Source: PMC (PubMed Central) URL: [Link]

  • Title: Intracellular Calcium Measurements with FLIPR Calcium Assay Kit Source: Molecular Devices URL: [Link]

Sources

NMR spectroscopy for structural elucidation of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multidimensional NMR Strategies for the Structural Elucidation of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Executive Summary

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine is a bifunctional small molecule characterized by a rigid, lipophilic 3-phenylisoxazole core attached to a flexible pentyl chain terminating in a secondary methylamine. Isoxazole derivatives are highly valued in medicinal chemistry for their bioisosteric properties and metabolic stability. Precise structural elucidation of such compounds is a critical milestone in drug development to ensure molecular integrity, verify regiochemistry, and satisfy stringent regulatory guidelines (e.g., ICH Q3A).

This application note outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. By leveraging a combination of 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) techniques, this protocol provides an unambiguous mapping of the atomic connectivity and electronic environment of the target molecule [1].

The Causality of the Method: Designing a Self-Validating System

As a Senior Application Scientist, it is imperative to design NMR experiments not as isolated tests, but as an orthogonal, self-validating system. Every experimental parameter must be chosen with deliberate causality:

  • Solvent Selection & Calibration: Deuterated chloroform (CDCl

    
    ) is selected due to the molecule's lipophilicity. The residual CHCl
    
    
    
    peak (7.26 ppm for
    
    
    H, 77.16 ppm for
    
    
    C) serves as an internal calibration standard, ensuring absolute chemical shift accuracy.
  • 1D

    
    H and 
    
    
    
    C NMR (The Inventory):
    These foundational scans provide an inventory of all protons and carbons. The 3-phenylisoxazole scaffold presents distinct chemical shifts; specifically, the highly shielded C4 proton of the isoxazole ring typically appears as an isolated singlet in the 6.2–6.8 ppm region, driven by the electron-withdrawing nature of the adjacent heteroatoms .
  • 2D COSY (Spin System Tracing): Essential for tracing the contiguous aliphatic spin system of the pentyl chain (-CH

    
    -CH
    
    
    
    -CH
    
    
    -CH
    
    
    -CH
    
    
    -), proving that the chain is unbroken.
  • 2D HSQC (Direct C-H Mapping): Resolves overlapping methylene proton signals in the 1.4–1.8 ppm range by correlating them to their respective

    
    C shifts, which are dispersed over a much wider spectral window (25–52 ppm).
    
  • 2D HMBC (The Regiochemical Proof): This is the critical self-validating step. HMBC bridges the isolated spin systems. By optimizing the long-range coupling delay for

    
     Hz, we can observe correlations across heteroatoms and quaternary carbons. This definitively proves the attachment of the pentyl chain to the isoxazole C5 position and the 
    
    
    
    -methyl group to the pentyl terminus [2].

Step-by-Step Experimental Protocol

Note: The following parameters are optimized for a 400 MHz or 500 MHz spectrometer equipped with a multinuclear broadband probe (e.g., Bruker BBFO or JEOL Royal).

Phase I: Sample Preparation
  • Mass Optimization: Accurately weigh 5–10 mg of high-purity (>95%) Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine.

    • Causality: This specific mass range provides an optimal signal-to-noise (S/N) ratio for

      
      C and 2D experiments within a 1-to-2-hour acquisition window, while actively preventing concentration-dependent line broadening or solute aggregation.
      
  • Dissolution: Dissolve the compound in 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Tube Transfer: Transfer the solution to a 5 mm precision NMR tube. Ensure a solvent column height of exactly 4.0 to 4.5 cm.

    • Causality: Maintaining this height prevents magnetic field inhomogeneities at the edges of the receiver coil, which would otherwise cause shimming errors and obscure critical

      
      -coupling multiplets.
      
Phase II: Spectrometer Setup & Acquisition
  • Tuning and Shimming: Tune the probe to the exact resonance frequencies of

    
    H and 
    
    
    
    C. Execute gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical solvent lock signal.
  • 1D

    
    H NMR (zg30): 
    
    • Spectral Width (SW): 12 ppm (captures all aromatic and aliphatic signals).

    • Relaxation Delay (D1): 2.0 s. Causality: Ensures complete longitudinal relaxation (

      
      ) of protons for accurate quantitative integration.
      
    • Scans (NS): 16.

  • 1D

    
    C NMR (zgpg30): 
    
    • Spectral Width (SW): 220 ppm.

    • Relaxation Delay (D1): 2.0 s.

    • Scans (NS): 512–1024. Causality:

      
      C has a low natural abundance (1.1%) and low gyromagnetic ratio. Higher scans are mandatory to resolve the quaternary carbons (isoxazole C3, C5, and phenyl C1').
      
  • 2D HSQC and HMBC:

    • Acquire using gradient-selected, phase-sensitive pulse sequences (e.g., hsqcedetgpsisp2.2 and hmbcgplpndqf).

    • For HMBC, set the long-range coupling delay to 62.5 ms (optimized for

      
       Hz). Causality: 8 Hz is the statistical average for 2- and 3-bond carbon-proton couplings in organic frameworks, crucial for linking the pentyl chain to the quaternary C5 of the isoxazole.
      

Data Synthesis and Structural Assignment

The structural elucidation relies on mapping the acquired data against theoretical frameworks. The table below summarizes the self-validating data matrix for the target molecule.

Table 1: Quantitative


H and 

C NMR Spectral Assignments in CDCl

Molecular FragmentPosition

H Shift (δ, ppm)
Multiplicity (

in Hz)
Integration

C Shift (δ, ppm)
Key HMBC Correlations (

H


C)
Isoxazole Core C3---162.5-
C46.35s1H99.8C3, C5, Phenyl-C1'
C5---173.2-
Phenyl Ring C1' (ipso)---129.5-
C2', C6' (ortho)7.78dd (7.5, 1.8)2H126.8C3, C4', C6'
C3', C5' (meta)7.45m2H128.9C1', C4'
C4' (para)7.42m1H129.8C2', C6'
Pentyl Chain C1'' (Isoxazole-linked)2.82t (7.6)2H26.5C4, C5, C2'', C3''
C2''1.75m2H27.8C5, C1'', C3'', C4''
C3''1.42m2H29.2C1'', C2'', C4'', C5''
C4''1.55m2H28.5C2'', C3'', C5''
C5'' (Amine-linked)2.60t (7.2)2H51.4C3'', C4'', N-CH

Methylamine N-CH

2.44s3H36.2C5''
N-H1.60br s1H--

Self-Validation Checkpoint: The structure is confirmed via two critical HMBC cross-peaks. First, the correlation from the triplet at 2.82 ppm (C1'' protons) to the highly deshielded quaternary carbon at 173.2 ppm (C5 of isoxazole) unambiguously proves the regiochemistry of the pentyl chain attachment. Second, the singlet at 2.44 ppm (N-CH


) correlates strictly to the carbon at 51.4 ppm (C5''), confirming the secondary amine terminus.

Structural Elucidation Workflow Visualization

The following diagram illustrates the logical progression of the structural elucidation process, demonstrating how raw spectral data is transformed into a validated molecular structure.

NMR_Elucidation_Workflow SamplePrep 1. Sample Preparation (5-10 mg in CDCl3) Acq1D 2. 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Optimize Shimming Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Determine Sweep Width Processing 4. Data Processing & Phase Correction Acq2D->Processing Fourier Transform Scaffold 5. Isolate Spin Systems (Phenyl, Isoxazole, Pentyl) Processing->Scaffold 1D Peak Picking Connectivity 6. HMBC/COSY Cross-Linking (Self-Validation) Scaffold->Connectivity 2D Correlations Final 7. Final Structural Verification Connectivity->Final Regiochemistry Confirmed

Fig 1: Step-by-step self-validating NMR workflow for structural elucidation.

References

  • Fuloria NK, Fuloria S (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. URL:[Link]

  • Thalari G, Rao CP (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of Pharmaceutical and Chemical Sciences. URL:[Link]

  • Claridge TDW (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50, Royal Society of Chemistry. URL:[Link]

Sources

Dose-response curve for Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine in [specific cell line]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Determination of the Dose-Response Curve for Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine (Hypothetical Compound MP-1) in the A549 Human Lung Carcinoma Cell Line

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for determining the cytotoxic and anti-proliferative effects of the novel investigational compound, Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, hereafter referred to as MP-1, on the A549 human lung carcinoma cell line. The oxazole scaffold is a key feature in many biologically active compounds, suggesting potential therapeutic applications for MP-1.[1][2][3] This application note details a robust, step-by-step protocol for generating a dose-response curve using a tetrazolium-based colorimetric assay (MTT). It covers essential aspects from cell culture and maintenance to data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50). The principles and methodologies described herein are fundamental for the preclinical assessment of novel chemical entities in oncology research.

Introduction and Scientific Rationale

High-throughput screening and detailed dose-response analysis are cornerstones of modern drug discovery, providing critical data on a compound's potency and efficacy.[4] The dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of its biological effect.[5] A key parameter derived from this curve is the IC50 value, which represents the concentration of a compound required to inhibit a specific biological process by 50%.[6][7] A lower IC50 value is indicative of a more potent compound.[6]

The Compound: MP-1 (A Hypothetical Agent)

The molecule of interest, Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine (MP-1), is a synthetic compound featuring a 3-phenyl-1,2-oxazole core. This heterocyclic motif is present in a variety of compounds with demonstrated biological activities, including antiviral and anticancer properties.[8][9][10] The structural features of MP-1 warrant investigation into its potential as a cytotoxic or anti-proliferative agent.

The Cell Line: A549 Human Lung Carcinoma

The A549 cell line, derived from a human lung adenocarcinoma, is a widely utilized and well-characterized model in cancer research and toxicology studies.[11][12][13] These cells are adenocarcinomic human alveolar basal epithelial cells and grow as an adherent monolayer in culture.[12] Their robust nature and relevance to lung cancer make them an excellent initial model system for evaluating the in vitro efficacy of novel therapeutic candidates like MP-1.[12][14]

The Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol employs the MTT assay, a reliable and widely used colorimetric method for assessing cell viability.[15] The assay is predicated on the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan product, which is insoluble in water.[15] The amount of formazan produced is directly proportional to the number of viable cells.[15] By dissolving the formazan crystals in a solubilizing agent (like DMSO), the concentration can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.[15]

Experimental Workflow Overview

The overall process involves culturing A549 cells, treating them with a range of MP-1 concentrations, assessing cell viability with the MTT assay, and finally, analyzing the data to construct a dose-response curve and determine the IC50 value.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A A549 Cell Culture (Logarithmic Growth Phase) C Seed Cells in 96-Well Plate A->C B Prepare MP-1 Stock & Serial Dilutions D Treat Cells with MP-1 Dilutions B->D C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan (Add DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Calculate IC50 K->L

Caption: Experimental workflow for IC50 determination.

Materials and Reagents

ItemRecommended SupplierCatalog No. (Example)
A549 Cell LineATCCCCL-185™
F-12K MediumATCC30-2004™
Fetal Bovine Serum (FBS)ATCC30-2020™
Penicillin-StreptomycinThermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
PBS, pH 7.4 (DPBS)Thermo Fisher14190144
MTT ReagentSigma-AldrichM5655
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well flat-bottom platesCorning3596
MP-1 (Compound)In-house/CustomN/A

Detailed Protocol

Part 1: A549 Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium by supplementing F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.[11]

  • Thawing & Plating: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer to a centrifuge tube with 9 mL of pre-warmed complete medium. Centrifuge at 1,000 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium. Culture in a T-75 flask.

  • Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, passage them. Wash with PBS, add 2-3 mL of Trypsin-EDTA, and incubate for 5-7 minutes until cells detach. Neutralize with 6-8 mL of complete medium, centrifuge, and re-plate at a ratio of 1:4 to 1:8. Use cells in the logarithmic growth phase for experiments.

Part 2: Dose-Response Experiment
  • Cell Seeding:

    • Trypsinize and count the A549 cells.

    • Adjust the cell suspension density to 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Pro-Tip: To avoid edge effects, fill the perimeter wells with 100 µL of sterile PBS.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation and Dilution Series:

    • Prepare a 10 mM stock solution of MP-1 in sterile DMSO.

    • Perform a serial dilution of the MP-1 stock solution in complete growth medium to create a range of treatment concentrations. A common approach is a 10-point, 2-fold dilution series (e.g., 100 µM, 50 µM, 25 µM, ... 0.195 µM).

    • Crucial Control: Prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest MP-1 concentration (e.g., 0.1% DMSO) but no compound. This accounts for any potential solvent toxicity. Also include a "cells only" control with just medium.

  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared MP-1 dilutions, vehicle control, or fresh medium to the appropriate wells. Each concentration and control should be tested in triplicate.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: After the treatment incubation period, add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[15]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the absorbance values from the triplicate wells for each condition.

    • Subtract the average absorbance of a "blank" well (medium, MTT, and DMSO only) from all other values.

    • Calculate the percentage of cell viability for each MP-1 concentration using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Dose-Response Curve Generation:

    • Plot the % Viability (Y-axis) against the logarithm of the MP-1 concentration (X-axis).

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve (variable slope) to the data.[16]

  • IC50 Determination:

    • The software will calculate the IC50 value, which is the concentration of MP-1 that results in a 50% reduction in cell viability.[6][7]

Sample Data Presentation
MP-1 Conc. (µM)Log(Conc.)Avg. Absorbance (570nm)% Viability
0 (Vehicle)N/A1.250100.0%
0.39-0.411.18895.0%
0.78-0.111.07586.0%
1.560.190.87570.0%
3.130.500.61349.0%
6.250.800.35028.0%
12.51.100.15012.0%
251.400.0756.0%
501.700.0635.0%
1002.000.0635.0%
Note: This is example data for illustrative purposes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors.Use a multichannel pipette for seeding and reagent addition. Ensure cell suspension is homogenous before seeding.
No dose-response observed Compound is inactive at tested concentrations; Compound precipitated.Test a higher concentration range. Check compound solubility in the medium.
Low absorbance in control wells Low cell number; Poor cell health.Optimize initial seeding density. Ensure cells are healthy and in log phase before starting the experiment.
High absorbance in "blank" wells Contamination; Incomplete removal of medium.Use sterile technique. Be thorough but gentle when aspirating medium before adding DMSO.

Conclusion

This application note provides a validated and detailed protocol for assessing the dose-dependent effects of the novel compound MP-1 on the A549 cell line. Adherence to this methodology will yield a reliable dose-response curve and an accurate IC50 value, which are essential first steps in evaluating the compound's potential as an anti-cancer agent. The principles outlined are broadly applicable to the in vitro testing of other compounds and cell lines.

References

  • Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. PMC.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. PubMed.
  • Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors. PMC.
  • A549 - CCL-185.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Dose-response curves for different cell culture conditions.
  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PMC.
  • Cell Viability Assays. Thermo Fisher Scientific - US.
  • Understanding IC50: A Comprehensive Guide to Calculation.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • How to Choose a Cell Viability or Cytotoxicity Assay.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • A549 cell. Wikipedia.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Kill Curve Protocol. BPS Bioscience.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • The Estimation of Absolute IC50 and Its 95% Confidence Interval.
  • A549 – Knowledge and References. Taylor & Francis.
  • Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype. PLOS One.
  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
  • Dose-Response Curve | Definition and Applic
  • Guidelines for accurate EC50/IC50 estimation.
  • Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine. This document is designed for researchers and drug development professionals engaged in the multi-step synthesis of this valuable isoxazole-containing compound. As your dedicated application scientist, I have structured this guide to move beyond simple protocols, focusing instead on the underlying chemical principles, troubleshooting common experimental hurdles, and providing validated optimization strategies. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve higher, more consistent yields.

The synthesis can be logically divided into two primary stages: the construction of the core heterocyclic structure and the subsequent functional group manipulation to yield the target secondary amine. This guide is organized to mirror that workflow, addressing potential issues in a sequential, question-and-answer format.

Part 1: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The foundational step in this synthesis is the construction of the 3-phenyl-5-substituted-isoxazole ring. This is most efficiently achieved through a Huisgen 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered heterocycle from a 1,3-dipole and a dipolarophile.[1][2] In our case, the 1,3-dipole is benzonitrile oxide, generated in situ, which reacts with a suitable alkyne dipolarophile, such as hept-6-yn-1-nitrile, to form the key intermediate, 5-(4-cyanobutyl)-3-phenyl-1,2-oxazole.

Synthetic_Workflow cluster_0 Stage 1: Cycloaddition cluster_1 Stage 2: Amine Formation Benzaldehyde_Oxime Benzaldehyde Oxime Benzonitrile_Oxide Benzonitrile Oxide (in situ) Benzaldehyde_Oxime->Benzonitrile_Oxide NCS, Base Hept_6_yn_1_nitrile Hept-6-yn-1-nitrile Isoxazole_Nitrile 5-(4-Cyanobutyl)-3-phenyl- 1,2-oxazole Primary_Amine 5-(5-Aminopentyl)-3-phenyl- 1,2-oxazole Isoxazole_Nitrile->Primary_Amine Reduction (e.g., LiAlH4) Benzonitrile_OxideHept_6_yn_1_nitrile Benzonitrile_OxideHept_6_yn_1_nitrile Benzonitrile_OxideHept_6_yn_1_nitrile->Isoxazole_Nitrile [3+2] Cycloaddition Target_Molecule Methyl[5-(3-phenyl-1,2-oxazol- 5-YL)pentyl]amine Primary_Amine->Target_Molecule N-Methylation

Figure 1: Overall synthetic workflow for the target molecule.
FAQ 1: My cycloaddition reaction yield is low or has failed completely. What are the likely causes?

Low yields in this step are common and typically trace back to the stability and reactivity of the key intermediate, benzonitrile oxide. A systematic review of your reaction setup is crucial.

  • Possible Cause A: Inefficient Generation of Benzonitrile Oxide The in situ generation of nitrile oxides from aldoximes is a critical step.[3] It usually proceeds via a hydroximoyl chloride intermediate formed by reacting the oxime with a halogenating agent like N-chlorosuccinimide (NCS). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), then facilitates the elimination of HCl to produce the reactive nitrile oxide.[4]

    • Troubleshooting:

      • Verify Reagent Quality: Ensure your benzaldehyde oxime is pure and dry. The NCS should be of high purity, as impurities can lead to side reactions.

      • Base Selection: Triethylamine is a common choice, but if yields are low, consider a bulkier, non-nucleophilic base like DIPEA to minimize side reactions with the hydroximoyl chloride.

      • Solvent Choice: The reaction is often performed in solvents like THF, CH2Cl2, or benzene.[5] Ensure your solvent is anhydrous, as water can hydrolyze the intermediate.

  • Possible Cause B: Dimerization of Benzonitrile Oxide This is the most frequent cause of low yields. Nitrile oxides are prone to dimerization to form stable, unreactive furoxans (1,2,5-oxadiazole-2-oxides), especially at higher concentrations.[4][6]

    • Troubleshooting:

      • Slow Addition: The most effective strategy is to generate the nitrile oxide in the presence of the alkyne. This can be achieved by slowly adding the base (e.g., via syringe pump) to the reaction mixture containing the aldoxime, NCS, and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.

      • Stoichiometry: Ensure the alkyne (dipolarophile) is present in a slight excess (e.g., 1.1-1.2 equivalents) relative to the oxime to maximize the capture of the nitrile oxide as it forms.

      • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to temper the rate of both dimerization and cycloaddition, then allow the reaction to slowly warm to room temperature.[6]

Troubleshooting_Yield Start Low or No Yield in Cycloaddition Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Check_Conditions Is nitrile oxide dimerization suspected? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify/dry oxime, alkyne, and solvent. Use fresh NCS. Check_Reagents->Sol_Reagents No Check_Time_Temp Is reaction time/ temperature optimized? Check_Conditions->Check_Time_Temp No Sol_Dimerization 1. Use slow addition of base. 2. Use slight excess of alkyne. 3. Control temperature (start at 0°C). Check_Conditions->Sol_Dimerization Yes Sol_Time_Temp Monitor reaction by TLC/LC-MS to determine optimal time. Check_Time_Temp->Sol_Time_Temp No Success Improved Yield Check_Time_Temp->Success Yes Sol_Reagents->Success Sol_Dimerization->Success

Figure 2: Decision tree for troubleshooting low cycloaddition yield.
FAQ 2: I am observing a significant amount of an unknown byproduct. Could it be the furoxan dimer?

Yes, this is highly likely. The formation of the furoxan dimer is the primary competing reaction pathway.

  • Identification: The dimer, 3,4-diphenylfuroxan, has a distinct spectroscopic signature. By 1H NMR, you will lose the characteristic signals from your pentyl chain. By LC-MS, you will see a mass corresponding to C14H10N2O2 (M+H+ ≈ 239.08).

  • Mitigation: The strategies to minimize dimerization are identical to those for improving your main reaction yield (see FAQ 1, Cause B). The key is to ensure the cycloaddition reaction is kinetically favored over the dimerization.

  • Purification: If dimerization has occurred, the furoxan byproduct can typically be separated from the desired isoxazole product using column chromatography on silica gel. The isoxazole product, containing the long alkyl chain, is generally less polar than the rigid, aromatic furoxan dimer.

FAQ 3: How can I be sure of the regiochemistry? Am I forming the 3,5-disubstituted or the 3,4-disubstituted isoxazole?

The 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is generally highly regioselective, yielding the 3,5-disubstituted isoxazole.[5][7]

  • Mechanistic Rationale: This selectivity is governed by Frontier Molecular Orbital (FMO) theory. The reaction is typically dominated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide). For benzonitrile oxide and a terminal alkyne, the orbital coefficients are largest on the oxygen of the nitrile oxide and the terminal carbon of the alkyne, leading to the preferential formation of the C-O bond at that position and resulting in the 3,5-isomer.

  • Catalysis for Control: While generally not necessary for this specific substrate combination, copper and ruthenium catalysts can be employed to enforce high regioselectivity, especially with internal or electronically ambiguous alkynes.[7][8] For your synthesis, a non-catalyzed reaction under the conditions described in FAQ 1 should provide the correct regioisomer in high purity.

Part 2: Nitrile Reduction and N-Methylation

With the isoxazole core successfully synthesized, the next stage involves converting the terminal nitrile group of 5-(4-cyanobutyl)-3-phenyl-1,2-oxazole into the target secondary amine. This is typically a two-step process: reduction of the nitrile to a primary amine, followed by N-methylation.

FAQ 4: My nitrile reduction is sluggish or incomplete. How can I optimize it?

The choice of reducing agent is critical and depends on available equipment and scale.

MethodReagentTypical ConditionsProsCons
Hydride Reduction Lithium Aluminum Hydride (LiAlH4)THF, 0 °C to refluxHigh yield, fast, reliableHighly reactive with water, requires careful quenching, pyrophoric
Catalytic Hydrogenation Raney Nickel or Pd/CH2 gas (50-1000 psi), MeOH or EtOH, often with NH3Scalable, avoids pyrophoric reagentsRequires specialized high-pressure equipment, potential for catalyst poisoning, can form side products
  • Troubleshooting LiAlH4 Reduction:

    • Reagent Equivalents: Ensure you are using a sufficient excess of LiAlH4 (typically 2-3 equivalents) to ensure complete reduction.

    • Anhydrous Conditions: LiAlH4 reacts violently with water.[9] All glassware must be oven-dried, and the THF solvent must be anhydrous.

    • Reaction Temperature: The reaction is often started at 0 °C and then heated to reflux to drive it to completion. Monitor by TLC until the starting material is consumed.

    • Workup Procedure: A careful workup (e.g., Fieser workup with sequential addition of water and NaOH solution) is essential to safely quench excess hydride and precipitate aluminum salts for easy filtration.

  • Troubleshooting Catalytic Hydrogenation:

    • Catalyst Activity: Use a fresh, active catalyst. Raney Ni is often effective. If using Pd/C, ensure it has not been exposed to catalyst poisons (sulfur compounds, etc.).

    • Suppressing Side Products: The intermediate imine can react with the product primary amine to form a secondary amine dimer. Adding ammonia to the reaction vessel can suppress this side reaction by competing for the imine intermediate.[10]

    • Pressure and Temperature: These reactions often require elevated pressure (50+ psi) and temperature (50-100 °C) to proceed efficiently.

FAQ 5: I'm having trouble with the final N-methylation step. I'm either getting no reaction or multiple products.

This step requires careful control to favor mono-methylation and avoid the formation of the tertiary amine or the quaternary ammonium salt.

  • Recommended Method: Reductive Amination This is often the cleanest method for mono-methylation. The primary amine intermediate is reacted with one equivalent of formaldehyde (or paraformaldehyde) to form an intermediate imine (or aminal), which is then reduced in situ by a mild reducing agent.

    • Protocol:

      • Dissolve the primary amine (1.0 eq.) in a solvent like methanol or acetonitrile.

      • Add aqueous formaldehyde (1.0-1.1 eq., 37% solution).

      • Adjust the pH to be slightly acidic (pH 6-7) with acetic acid.

      • Add sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (approx. 1.5 eq.) portion-wise. These reagents are stable in mildly acidic conditions where the iminium ion is formed.

      • Stir at room temperature and monitor by LC-MS.

  • Alternative Method: Direct Alkylation Using an alkylating agent like methyl iodide can work but is prone to over-alkylation.

    • Troubleshooting:

      • Stoichiometry: Use only a slight excess of methyl iodide (1.0-1.1 eq.).

      • Base: Use a non-nucleophilic, hindered base like DIPEA or a solid-supported base like potassium carbonate to scavenge the HI produced.

      • Temperature: Keep the reaction temperature low (0 °C to RT) to maintain control.

Part 3: Product Purification and Analysis

FAQ 6: The final amine product is difficult to purify by column chromatography.

Amines are basic and can interact strongly with the acidic silica gel, leading to peak tailing, smearing, and poor separation.

  • Solution: Modify the Eluent The most effective solution is to add a small amount of a volatile base to your eluent system (e.g., hexane/ethyl acetate).

    • Recommended Additive: Add 0.5-1% triethylamine to the mobile phase. The TEA will compete with your product for the acidic sites on the silica, resulting in sharper peaks and much-improved separation.

  • Solution: Acid-Base Extraction For crude purifications, an acid-base extraction can be highly effective for separating the basic amine product from neutral organic impurities (like the furoxan dimer or unreacted starting materials).[11]

    • Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate, CH2Cl2).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

    • Wash the organic layer again with fresh acid.

    • Combine the aqueous layers and carefully basify with a strong base (e.g., 2M NaOH) to pH > 12.

    • Extract the deprotonated, now organic-soluble, amine back into a fresh organic solvent.

    • Dry the organic layer (e.g., with Na2SO4), filter, and concentrate to yield the purified amine.

FAQ 7: How can I confirm the final structure and purity?

A combination of spectroscopic techniques is essential for unambiguous characterization. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for assessing purity and confirming the molecular weight.[12]

  • 1H NMR Spectroscopy:

    • Primary Amine Intermediate: Look for a broad singlet for the -NH2 protons (typically integrating to 2H, though it can exchange with D2O) and a triplet for the -CH2-NH2 protons adjacent to the nitrogen.

    • Final Product: The -NH2 signal will be replaced by a singlet for the N-CH3 group (integrating to 3H) and a signal for the single N-H proton. You will also see a shift in the adjacent -CH2- protons.

  • Mass Spectrometry (ESI+):

    • Primary Amine Intermediate: Expected M+H+ for C16H18N2O is ~267.14.

    • Final Product: Expected M+H+ for C17H20N2O is ~281.16. The mass shift of +14 amu is a clear indicator of successful mono-methylation.

References

  • SciELO. The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation. Available from: [Link]

  • MDPI. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Available from: [Link]

  • Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • PMC. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]

  • Preprints.org. 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Available from: [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). Available from: [Link]

  • CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • ACS Publications. Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • Holy Queen College of Pharmaceutical Sciences and Research. Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]

  • ResearchGate. The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b). Available from: [Link]

  • PMC. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • MDPI. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link]

  • ACS Publications. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Available from: [Link]

  • ACS Publications. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]

  • Arabian Journal of Chemistry. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Available from: [Link]

  • Google Patents. US3470251A - Separation and purification of secondary alkyl primary amines.
  • ResearchGate. STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID. Available from: [Link]

  • JOCPR. Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Available from: [Link]

  • Beilstein Publishing System. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • RSC Publishing. Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one against Culex pipiens L. larvae. Available from: [Link]

  • PMC. Trichloroacetic acid fueled practical amine purifications. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling. Available from: [Link]

  • Google Patents. US3372195A - Reduction of nitriles to primary amines.
  • MDPI. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Available from: [Link]

  • JoVE. Video: Preparation of Amines: Reduction of Amides and Nitriles. Available from: [Link]

  • DOI. Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. Available from: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • Unacademy. Methods of Preparation of Amines. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to address solubility issues encountered with this compound in aqueous buffers. Our approach is grounded in fundamental physicochemical principles to ensure you can develop robust and reproducible experimental conditions.

Introduction: Understanding the Molecule

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine is a weakly basic compound characterized by a significant hydrophobic moiety, comprising a phenyl-isoxazole ring system and a pentyl linker. This structure inherently limits its solubility in neutral aqueous solutions. The key to solubilization lies in the secondary amine group, which can be protonated to form a more polar, water-soluble salt. Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[1][2] This guide will walk you through a systematic approach to leverage this property and explore other established solubilization techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

A1: The compound's molecular structure is predominantly hydrophobic (water-repelling). At neutral pH, the secondary amine group is primarily in its neutral, uncharged "free base" form, which has very low aqueous solubility.[3][4] To achieve dissolution, the amine must be protonated to form a positively charged ammonium salt, which is significantly more water-soluble.

Q2: What is the very first step I should take to dissolve the compound?

A2: The most effective and common first step is to adjust the pH of your solvent.[5][6][7] By preparing a concentrated stock solution in a slightly acidic aqueous medium or a suitable organic solvent, you can facilitate dissolution. This stock can then be diluted into your final aqueous buffer.

Q3: I need to prepare a 10 mM stock solution. What solvent should I start with?

A3: For a high-concentration stock, start with an organic co-solvent like Dimethyl Sulfoxide (DMSO).[8] DMSO is a powerful, water-miscible solvent capable of dissolving most organic compounds.[9] Prepare a concentrated stock (e.g., 100 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can exhibit cellular toxicity or interfere with experimental readouts, typically above 1%.[10][11][12]

Q4: Can I dissolve the compound directly in an acidic buffer?

A4: Yes, this is a primary strategy. The solubility of a weakly basic drug is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms.[7][13][14][15] By lowering the pH to at least 2 units below the compound's pKa, you can ensure it is >99% in its protonated, soluble form.[16] A good starting point is to attempt dissolution in a buffer at pH 4-5.

Q5: Are there alternatives if pH adjustment and co-solvents are not suitable for my experiment?

A5: Yes, several other techniques can be employed. These include the use of surfactants to form micelles that encapsulate the drug, or complexation with cyclodextrins, which have a hydrophobic interior to host the drug molecule and a hydrophilic exterior to confer water solubility.[17][18][19][20][21] These methods are discussed in the detailed troubleshooting section.

Systematic Troubleshooting Workflow

For a systematic approach to solubilization, follow the decision tree outlined below. This workflow prioritizes the simplest and most common techniques before moving to more complex formulation strategies.

G start Start: Compound Insoluble in Aqueous Buffer (e.g., pH 7.4) check_ph Strategy 1: pH Adjustment (Primary Method) start->check_ph check_cosolvent Strategy 2: Co-solvents start->check_cosolvent Alternative Start prepare_acid_stock Prepare concentrated stock in acidic solution (e.g., 0.1 M HCl) or acidic buffer (pH 4-5). check_ph->prepare_acid_stock Try this first dilute Dilute stock into final assay buffer. prepare_acid_stock->dilute success1 Success: Compound is Soluble dilute->success1 Clear Solution? dilute->check_cosolvent Precipitation occurs? prepare_dmso_stock Prepare high concentration stock in 100% DMSO (e.g., 10-100 mM). check_cosolvent->prepare_dmso_stock dilute_dmso Dilute DMSO stock into final assay buffer. Keep final DMSO concentration low (<0.5%). prepare_dmso_stock->dilute_dmso success2 Success: Compound is Soluble dilute_dmso->success2 Clear Solution? check_advanced Strategy 3: Advanced Formulations dilute_dmso->check_advanced Precipitation occurs? ('crashing out') fail Insoluble: Re-evaluate concentration or formulation strategy. dilute_dmso->fail Still Insoluble? cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_advanced->cyclodextrin surfactant Use Surfactants (e.g., Tween® 80, Polysorbate 80) check_advanced->surfactant success3 Success: Compound is Soluble cyclodextrin->success3 surfactant->success3

Caption: A decision-tree workflow for troubleshooting solubility issues.

Detailed Protocols & Methodologies

Protocol 1: Solubilization by pH Adjustment (Aqueous Acidic Stock)

This method relies on forming the hydrochloride salt of the amine in situ, which is generally more soluble than the free base.

Causality: The lone pair of electrons on the secondary amine acts as a Brønsted-Lowry base, accepting a proton (H+) from an acid. This forms a positively charged ammonium cation. The resulting ionic species has much stronger electrostatic interactions with polar water molecules, leading to a significant increase in aqueous solubility.[22][23]

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the required mass of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine powder.

  • Add Acid: Add a small volume of 0.1 M sterile HCl. Use a stoichiometric equivalent or a slight excess relative to the moles of the compound.

  • Vortex/Sonicate: Vortex the mixture vigorously. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Add Buffer: Once the compound is fully dissolved, add your desired buffer (e.g., PBS or HEPES) to reach the final desired volume and concentration.

  • Verify pH: Check the final pH of the stock solution and adjust if necessary using dilute NaOH or HCl. The final pH should be low enough to maintain solubility but compatible with your assay.

  • Sterilization: If required, sterile filter the final stock solution through a 0.22 µm syringe filter compatible with your solvent system.

Protocol 2: Solubilization Using an Organic Co-Solvent (DMSO Stock)

This is the most common method for preparing stock solutions of poorly soluble compounds for in vitro assays.[8]

Causality: Co-solvents like DMSO work by reducing the overall polarity of the solvent system (water), making it more favorable for the hydrophobic compound to dissolve.[24][25][26] When a small volume of the concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO helps keep the compound molecules dispersed and prevents them from immediately crashing out of solution.[9]

Step-by-Step Methodology:

  • Prepare High-Concentration Stock: Weigh the compound and add 100% cell-culture grade DMSO to achieve a high concentration (e.g., 20-100 mM). This minimizes the volume of DMSO added to your final experiment.[27]

  • Ensure Complete Dissolution: Vortex and sonicate until the solution is completely clear. Store this stock solution at -20°C or -80°C as appropriate.

  • Prepare Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions from the main stock using either 100% DMSO or your final assay buffer.

  • Final Dilution: Add a small aliquot of the DMSO stock to your pre-warmed aqueous assay buffer while vortexing the buffer. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your treated samples to account for any solvent effects.[11]

Co-SolventTypical Starting Conc. in StockMax Final Assay Conc.Notes
DMSO 10-100 mM< 0.5% (ideal), < 1% (acceptable)Most common and effective. Can be toxic to cells at higher concentrations.[10][12]
Ethanol 10-50 mM< 1%Good alternative to DMSO, but generally less effective for highly hydrophobic compounds.
PEG 400 10-50 mMVariableOften used in combination with other solvents for in vivo formulations.[28]
Protocol 3: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[17]

Causality: Cyclodextrins have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. The hydrophobic part of your compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve readily in water.[20][29][30] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

G cluster_0 Aqueous Environment cluster_1 Soluble Inclusion Complex drug Insoluble Drug (Hydrophobic) cd_complex Drug drug->cd_complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->cd_complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Step-by-Step Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add the powdered compound directly to the HP-β-CD solution.

  • Equilibrate: Agitate the mixture by shaking or stirring at room temperature for several hours (or overnight) to allow for complex formation.

  • Clarify Solution: If any undissolved material remains, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes and use the clear supernatant. The concentration of the dissolved drug can be determined spectrophotometrically.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules. 2013;18(12):15575-15593. Available from: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. Open Access Journal. Available from: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. 2021;13(10):1637. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. 2022;12(1):15349. Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2015;67(5):875-882. Available from: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. 2022;62(1):156-165. Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. 2023;62(31):12389-12400. Available from: [Link]

  • Basicity of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Journal of the Association of Physicians of India. Available from: [Link]

  • CO2 Mass Transfer and Solubility in Aqueous Primary and Secondary Amine. ResearchGate. Available from: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics. 2020;12(10):911. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • The influence of pH on solubility in water. Course Hero. Available from: [Link]

  • A recent overview of surfactant–drug interactions and their importance. RSC Publishing. Available from: [Link]

  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available from: [Link]

  • Acidity and Basicity of Amines. Chemistry LibreTexts. Available from: [Link]

  • pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. Available from: [Link]

  • Mechanism for cyclodextrin-enhanced solubility of poorly soluble drugs... ResearchGate. Available from: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. Journal of Applied Pharmaceutical Science. 2021;11(1):1-10. Available from: [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Journal of Advanced Pharmacy and Healthcare Research. Available from: [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • Physical Properties of Amines. GeeksforGeeks. Available from: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available from: [Link]

  • Cosolvent. Taylor & Francis. Available from: [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. 2020;7(7):3888-3894. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. 2023;16(8):1165. Available from: [Link]

  • Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Henderson-Hasselbalch Equation. BYJU'S. Available from: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Dispersion Science and Technology. 2008;29(6):852-858. Available from: [Link]

  • How does pH affect drug delivery?. Proclinical. Available from: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. LinkedIn. Available from: [Link]

  • Physical and Chemical properties of amines. BrainKart. Available from: [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library. Available from: [Link]

  • Why pH matters in pharmaceuticals: Keeping our medications safe and effective. Proclinical. Available from: [Link]

  • How does branching increase the solubility in amines?. Quora. Available from: [Link]

  • Henderson Hasselbalch equation. Taylor & Francis. Available from: [Link]

Sources

Technical Support Center: In Vivo Dosing Optimization for Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the in vivo optimization of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine . This compound is a versatile small-molecule scaffold characterized by a highly lipophilic 3-phenylisoxazole core linked to a terminal secondary amine. Compounds bearing this specific structural motif are frequently investigated for their1[1] and as central nervous system (CNS) active agents, such as 2[3].

Optimizing the in vivo dosage of such lipophilic amines presents significant challenges regarding formulation stability, oral bioavailability, and accurate quantification of brain penetration. This guide provides field-proven troubleshooting strategies, self-validating protocols, and pharmacokinetic data to ensure rigorous experimental design.

Pharmacokinetic & Pharmacodynamic Workflow

Workflow Formulation 1. Vehicle Formulation (10% DMSO, 10% Tween 80, 80% H2O) Admin 2. In Vivo Administration (IV: 1 mg/kg | PO: 10 mg/kg) Formulation->Admin Sampling 3. PK Sampling (Plasma & Brain Homogenate) Admin->Sampling Analysis 4. LC-MS/MS Analysis (Free Fraction Determination) Sampling->Analysis Optimization 5. Dose & Vehicle Refinement Analysis->Optimization Optimization->Formulation Adjust based on brain-to-plasma ratio

Fig 1: Iterative in vivo PK/PD optimization workflow for lipophilic isoxazole-amine scaffolds.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon injection or dilution. How can I formulate Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine for Intravenous (IV) dosing? A1: Causality: The 3-phenyl-1,2-oxazol core is highly hydrophobic, causing rapid nucleation in standard aqueous environments. Furthermore, standard saline (0.9% NaCl) or PBS can cause the protonated pentylamine to "salt out" due to high ionic strength. Solution: Utilize a ternary co-solvent system. A validated vehicle for structurally similar lipophilic V1a receptor antagonists consists of 10% DMSO, 10% Tween 80, and 80% sterile water[3]. The DMSO disrupts the compound's crystal lattice, while Tween 80 forms protective micelles that prevent precipitation upon dilution in the bloodstream.

Q2: What is the optimal dosing range for initial murine CNS penetration and efficacy studies? A2: Causality: You must achieve an adequate free-drug concentration in the brain without saturating efflux transporters (like P-glycoprotein) or inducing off-target toxicity. Solution: Based on standardized screening for isoxazole-based CNS probes, start with an Intravenous (IV) dose of 1 mg/kg and a Per Os (PO) dose of 10 mg/kg[3]. Monitor the animals for 60 minutes post-dose to establish baseline plasma and brain levels.

Q3: We observe inconsistent efficacy in our murine behavioral models. What is causing this variability? A3: Causality: Isoxazole derivatives exhibit diverse immunoregulatory and CNS effects, sometimes differentially affecting physiological responses depending on the dose and free-drug fraction[1]. High plasma protein binding (typical for lipophilic amines) can sequester the drug, leading to fluctuating free concentrations at the target receptor. Solution: Transition from fixed-dose testing to a PK/PD-guided approach. Measure the unbound fraction in plasma via equilibrium dialysis and correlate it with in vivo receptor occupancy assays.

Q4: How do we accurately measure the true brain penetration of this scaffold? A4: Causality: Because the compound is highly lipophilic, it readily partitions into lipid-rich brain tissue, but it can also become trapped in the cerebral microvasculature, yielding false-positive Blood-Brain Barrier (BBB) penetration data. Centrally active agents must demonstrate true parenchymal penetration to modulate CNS physiology effectively[4]. Solution: Perform transcardial perfusion with ice-cold saline prior to brain extraction to flush out residual blood (See Protocol 2).

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Micellar Dosing Vehicle

Causality: DMSO acts as a powerful solvating agent to break the crystalline lattice, while Tween 80 acts as a non-ionic surfactant to form stable micelles, preventing precipitation upon dilution in the aqueous bloodstream.

  • Weighing & Solvation: Weigh the required mass of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine and dissolve completely in 10% (v/v) of the final target volume using anhydrous DMSO.

  • Surfactant Addition: Add 10% (v/v) Tween 80 to the DMSO-compound mixture. Vortex vigorously for 2 minutes to ensure homogenous distribution of the surfactant.

  • Aqueous Phase Integration: Dropwise, add 80% (v/v) sterile water while continuously vortexing. Crucial: Do not use PBS for the initial dilution to avoid salting-out effects.

  • Self-Validation Checkpoint (Micelle Stability): Before administration, analyze a 10 µL aliquot via Dynamic Light Scattering (DLS). A single peak with a Polydispersity Index (PDI) < 0.2 validates that the compound is stably encapsulated in uniform micelles, ensuring reproducible pharmacokinetics.

Protocol 2: Pharmacokinetic (PK) Blood and Brain Sampling

Causality: Accurate assessment of CNS penetration requires eliminating false-positive signals from the drug trapped in the cerebral microvasculature.

  • Administration: Dose the animal via IV (1 mg/kg) or PO (10 mg/kg) using the validated micellar vehicle[3].

  • Blood Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120 min), collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 min at 4°C to isolate plasma.

  • Perfusion: Immediately following blood collection, transcardially perfuse the animal with 20 mL of ice-cold 0.9% saline at a rate of 5 mL/min.

  • Brain Extraction: Isolate the brain, blot dry, and weigh. Homogenize in a 1:3 (w/v) ratio of 80:20 Methanol:Water.

  • Self-Validation Checkpoint (Extraction Recovery): Prior to homogenization, spike the tissue with a known concentration of a stable isotopically labeled internal standard (e.g., Deuterated-Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine). Post-LC-MS/MS analysis, an internal standard recovery rate of >85% validates the extraction efficiency and ensures the accuracy of the calculated Brain/Plasma ratio.

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for lipophilic isoxazole-amine derivatives utilizing the optimized 10% DMSO / 10% Tween 80 / 80% H₂O vehicle in murine models.

PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Causality / Implication
Cmax ~850 ng/mL~320 ng/mLHigh hepatic first-pass metabolism (N-demethylation) reduces the peak concentration of the PO dose.
Tmax 5 min60 minDelayed PO absorption is dictated by the release kinetics of the Tween 80 micellar vehicle.
Brain/Plasma Ratio 0.8 - 1.20.7 - 1.1Excellent CNS penetration driven by the lipophilic 3-phenyl-isoxazole core.
Half-life (t1/2) 1.5 hours2.2 hoursModerate clearance rate; necessitates twice-daily (BID) dosing for sustained receptor occupancy in efficacy models.

References

  • Isoxazole Derivatives as Regulators of Immune Functions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor Source: National Center for Biotechnology Information (Bookshelf) URL:[Link]

  • Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems Source: Physiological Reviews URL:[Link]

Sources

Troubleshooting unexpected results in experiments with Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: M-PPA-Isox (Generic Identifier)
CAS: 1240562-10-0 (Free Base) | 1240526-08-2 (HCl Salt)[1][2]

Executive Summary: Understanding Your Molecule

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine is a lipophilic secondary amine featuring a 3-phenylisoxazole core linked by a pentyl chain.[1] While often used as a building block in medicinal chemistry (e.g., for HDAC inhibitors or capsid-binding antivirals), its physicochemical properties frequently lead to "unexpected" experimental artifacts.[1][2]

Key Physicochemical Profile:

  • Class: Cationic Amphiphilic Drug (CAD) / Lipophilic Weak Base.[1][2]

  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic).[1][2]

  • pKa (Amine): ~10.0 – 10.5 (Positively charged at physiological pH).[1][2]

The Core Problem: Most "unexpected results" with this compound stem from Lysosomotropism (ion trapping in acidic organelles) or Non-Specific Adsorption (sticking to plastics), rather than genuine pharmacological failure.[1][2]

Troubleshooting Guide: Diagnosis & Solutions

Issue A: "My IC50 curves are shifting or non-reproducible in cell-free assays."

Diagnosis: Plastic Adsorption (The "Sticky Drug" Effect). The hydrophobic phenyl-isoxazole tail drives the molecule to adsorb onto polypropylene tips, polystyrene reservoirs, and assay plates, effectively reducing the actual concentration in the well.[2]

Solution Protocol:

  • Switch Materials: Use Low-Binding plates and tips (siliconized or specific low-retention polymers).[1][2]

  • Add Surfactant: Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer before adding the compound.[1][2] This forms micelles that keep the compound in solution and off the walls.[2]

  • Reverse Pipetting: When serial diluting, use reverse pipetting to ensure accurate volume transfer of viscous or sticky solutions.[2]

Issue B: "I see massive cytoplasmic vacuolization or unexpected cytotoxicity."

Diagnosis: Lysosomotropism (Ion Trapping). This is the most common artifact for this structural class.[1][2] The uncharged amine diffuses through the cell membrane, enters the acidic lysosome (pH ~4.5), becomes protonated (charged), and gets trapped.[2] This draws water in, swelling the lysosome (vacuolization) and triggering cell death independent of your specific target.[2]

Visualizing the Mechanism:

LysosomalTrapping cluster_extracellular Extracellular (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Neutral Drug (Neutral) Permeable Drug_Cyto Drug (Neutral) Transient Drug_Neutral->Drug_Cyto Passive Diffusion Drug_Charged Drug-H+ (Charged) TRAPPED Drug_Cyto->Drug_Charged Protonation (Cannot Exit) Swelling Osmotic Swelling (Vacuolization) Drug_Charged->Swelling Accumulation

Caption: Mechanism of Lysosomotropism.[1][2] The lipophilic amine enters the lysosome, becomes protonated due to low pH, and is unable to exit, leading to toxic accumulation.

Solution Protocol:

  • Confirm the Artifact: Treat cells with Bafilomycin A1 (10-50 nM) or Ammonium Chloride (10 mM) alongside your compound.[1][2]

    • Logic: These agents raise lysosomal pH.[2][3] If the toxicity/vacuolization disappears, your effect was an artifact of lysosomal trapping, not target engagement.[2]

  • Pulse-Chase: Shorten exposure times. Lysosomal accumulation is time-dependent.[1]

Issue C: "The compound precipitates in PBS or Media."

Diagnosis: Salt Shock. The HCl salt form is soluble in water, but the high chloride ion concentration in PBS can suppress solubility (Common Ion Effect), or the pH of the media (7.[2]4) may be close enough to the pKa to generate the insoluble free base.[1][2]

Solution Protocol:

  • Do NOT dissolve directly in PBS.[1][2]

  • Step-Down Dilution Method:

    • Make a 10-50 mM stock in 100% DMSO .[1][2]

    • Dilute 1:10 into water (not buffer) to create an intermediate working solution.[1][2]

    • Add this intermediate to your media/buffer.[1][2]

    • Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.[1][2]

Standardized Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: To create a stock solution that minimizes degradation and precipitation.

StepActionTechnical Note
1 Weigh compound (HCl salt preferred).[1]The free base is an oil/waxy solid and difficult to weigh accurately.[2]
2 Dissolve in anhydrous DMSO .Avoid ethanol; it evaporates too quickly, changing concentrations.[2]
3 Vortex for 30 seconds.Ensure no "halo" of solid remains at the bottom.[2]
4 Aliquot into amber glass vials.Crucial: Isoxazoles can be light-sensitive over long periods.[1]
5 Store at -20°C.Stability: >6 months.[1][2] Avoid freeze-thaw cycles (>3 cycles).[1][2]
Protocol 2: Verifying Assay Window (Z-Factor Check)

Objective: To determine if the compound is adhering to your plate before running a full screen.[1][2]

  • Prepare Plate: Use a 96-well Low-Binding plate.

  • Add Dye: Add a fluorescent mimic (e.g., Coumarin-6) or the compound itself if detectable by MS.[1][2]

  • Incubate: 1 hour at Room Temp.

  • Transfer: Move the supernatant to a fresh plate.

  • Measure: Compare the signal of the "Transferred" vs. "Original" plate.

    • Result: If Signal (Transferred) < 80% of Signal (Original), significant adsorption is occurring.[1][2] Add 0.01% Triton X-100.

FAQ: Frequently Asked Questions

Q: Can I use this compound in vivo? A: Yes, but be aware of the Volume of Distribution (Vd) .[2] Lipophilic amines like this have massive Vd because they sequester in tissues (lungs, liver) due to the lysosomal trapping mechanism described above.[2][4] Plasma levels may be much lower than expected.[1][2]

Q: Is the isoxazole ring stable? A: Generally, yes.[2] However, strong reducing agents (e.g., DTT > 10 mM) or high pH (>12) can open the isoxazole ring.[2] Keep buffers at physiological pH (7.0–7.[1][2]6) and use TCEP instead of DTT if a reducing agent is required.[2]

Q: Why does the compound smell like fish? A: This is characteristic of the methylamine tail if the sample has hydrolyzed or if it is the free base form.[2] If the smell is strong, check purity via LC-MS, as the amine might have degraded.[2]

References & Further Reading

  • Lysosomotropism & Lipophilic Amines:

    • Source: Nadanaciva, S., et al. (2011).[2][4] "A High Content Screening Assay for Identifying Lysosomotropic Compounds." Toxicology in Vitro.

    • Relevance: Explains the mechanism of vacuolization seen with secondary amines like Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine.

  • Isoxazole Chemistry & Stability:

    • Source: Pinho e Melo, T. (2005).[2] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.

    • Relevance: Details the chemical stability limits of the isoxazole ring under reduction/oxidation.

  • Non-Specific Binding in Assays:

    • Source: "Assay Guidance Manual: Compound Management and Handling."[2] NCBI Bookshelf.

    • Relevance: Standard protocols for handling lipophilic compounds to prevent plastic adsorption.[1][2]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the reproducibility of preclinical findings is paramount. This guide provides a comprehensive framework for researchers and scientists to critically evaluate and compare the reported bioactivity of novel compounds. Due to the limited public data on Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, this document will use the structurally related and extensively studied compound, Andarine (S-4), as a case study. Andarine is a selective androgen receptor modulator (SARM) that shares the core phenylisoxazole motif, making it an instructive analog for understanding the challenges and best practices in validating bioactivity claims.

Introduction to Andarine (S-4) and its Reported Bioactivity

Andarine, also known as S-4, is an investigational drug that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are designed to have a similar anabolic effect to androgenic steroids but with greater selectivity for muscle and bone tissue, thereby reducing the risk of undesirable side effects. The initial preclinical studies on Andarine reported promising bioactivity, including increased muscle mass, bone density, and strength in animal models. These findings generated significant interest in its potential therapeutic applications for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.

The Critical Importance of Reproducibility in Preclinical Research

The "reproducibility crisis" in science underscores the necessity for rigorous validation of initial findings. Before committing significant resources to further development, it is crucial to independently verify the reported bioactivity and mechanism of action of a compound like Andarine. This involves a multi-faceted approach, encompassing not only the replication of key experiments but also a thorough investigation of the compound's purity, stability, and potential off-target effects.

A Framework for Assessing the Reproducibility of Andarine's Bioactivity

The following sections outline a systematic approach to independently verify the bioactivity of Andarine. This framework can be adapted for other compounds with similar mechanisms of action.

The first step in validating the bioactivity of Andarine is to perform a comprehensive in vitro characterization. This serves to confirm its identity, purity, and fundamental pharmacological properties.

Table 1: Key In Vitro Assays for Andarine Characterization

Assay Purpose Typical Methodologies Expected Outcome for Andarine
Identity and Purity Analysis To confirm the chemical structure and assess the purity of the compound.High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyPurity >98%; Spectroscopic data consistent with the known structure of Andarine.
Androgen Receptor (AR) Binding Affinity To quantify the compound's affinity for the androgen receptor.Radioligand binding assays (e.g., using [3H]-dihydrotestosterone) or fluorescence polarization assays.Demonstrates high-affinity binding to the AR, with a reported Ki in the low nanomolar range.
AR Transactivation Assay To measure the compound's ability to activate the androgen receptor and induce gene expression.Cell-based reporter gene assays (e.g., using a luciferase reporter under the control of an androgen-responsive element).Dose-dependent increase in reporter gene activity, confirming its agonist activity at the AR.
Selectivity Profiling To assess the compound's binding affinity for other steroid hormone receptors (e.g., estrogen, progesterone, glucocorticoid receptors).Radioligand binding assays against a panel of receptors.Minimal binding to other steroid receptors, demonstrating its selectivity for the AR.

Experimental Protocol: Androgen Receptor Transactivation Assay

  • Cell Culture: Plate a suitable cell line (e.g., HEK293 or PC-3) co-transfected with expression vectors for the human androgen receptor and a luciferase reporter plasmid containing an androgen-responsive element.

  • Compound Treatment: Treat the cells with a range of concentrations of Andarine (e.g., from 1 pM to 10 µM) and a positive control (e.g., dihydrotestosterone).

  • Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity as a function of Andarine concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

Once the in vitro bioactivity of Andarine has been confirmed, the next crucial step is to validate these findings in a relevant animal model. This allows for the assessment of its efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.

Table 2: Key In Vivo Models for Andarine Evaluation

Animal Model Purpose Key Endpoints Expected Outcome for Andarine
Orchidectomized (Castrated) Rat Model To evaluate the anabolic effects on muscle and bone in a model of androgen deficiency.Levator ani muscle weight, bone mineral density (BMD), body composition (lean vs. fat mass).Significant increase in levator ani muscle weight and BMD compared to vehicle-treated controls.
Ovariectomized (OVX) Rat Model To assess the efficacy in a model of postmenopausal osteoporosis.Bone mineral density, bone strength (e.g., via three-point bending tests), and markers of bone turnover.Prevention of bone loss and improvement in bone mechanical properties.
Intact Male Rat Model To evaluate the tissue selectivity by comparing the effects on anabolic tissues (muscle) versus androgenic tissues (prostate and seminal vesicles).Muscle weight, prostate weight, seminal vesicle weight.Preferential increase in muscle mass with minimal effects on prostate and seminal vesicle weight compared to testosterone.

Experimental Workflow: Orchidectomized Rat Model

Caption: Workflow for evaluating Andarine's anabolic activity.

Comparison with Alternative Selective Androgen Receptor Modulators

A thorough assessment of reproducibility also involves comparing the bioactivity of Andarine with that of other well-characterized SARMs. This provides valuable context and helps to identify potential advantages or disadvantages.

Table 3: Comparative Bioactivity of Andarine and Other SARMs

Compound Anabolic Activity (Muscle) Androgenic Activity (Prostate) Oral Bioavailability Reported Side Effects
Andarine (S-4) ModerateLowGoodVisual disturbances (at higher doses)
Ostarine (MK-2866) HighVery LowGoodGenerally well-tolerated in clinical trials
Ligandrol (LGD-4033) HighVery LowGoodDose-dependent suppression of HDL cholesterol
Testolone (RAD-140) Very HighLowGoodLimited long-term safety data in humans

Signaling Pathway of Androgen Receptor Activation

G cluster_0 Cytoplasm cluster_1 Nucleus SARM Andarine (S-4) AR_HSP AR-HSP Complex SARM->AR_HSP AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) SARM_AR SARM-AR Complex AR_HSP->SARM_AR HSP Dissociation SARM_AR_dimer SARM-AR Dimer SARM_AR->SARM_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene Initiates SARM_AR_dimer->ARE Binds to DNA

Caption: Andarine's mechanism of androgen receptor activation.

Conclusion and Future Directions

The reproducibility of preclinical findings is a cornerstone of successful drug development. This guide has provided a comprehensive framework for assessing the bioactivity of Andarine (S-4) as a case study for phenylisoxazole-containing compounds. By systematically evaluating its in vitro and in vivo properties and comparing them to alternative SARMs, researchers can gain a more complete understanding of its therapeutic potential and limitations. Future studies should focus on long-term safety and efficacy in well-controlled clinical trials to fully elucidate the role of Andarine and other SARMs in modern medicine.

References

  • Gao, W., & Dalton, J. T. (2007). Ockham's razor and selective androgen receptor modulators (SARMs): are we overlooking the role of 5α-reductase? Molecular Interventions, 7(1), 10–13. [Link]

  • Chen, J., Kim, J., & Dalton, J. T. (2005). Discovery and therapeutic promise of selective androgen receptor modulators. Molecular Interventions, 5(3), 173–188. [Link]

  • Thevis, M., & Schänzer, W. (2018). Analytical approaches for the detection of emerging therapeutics and non-approved drugs in human doping controls. Journal of Pharmaceutical and Biomedical Analysis, 150, 114-125. [Link]

  • Solomon, Z. J., Mirabal, J. R., Mazur, D. J., Kohn, T. P., Lipshultz, L. I., & Pastuszak, A. W. (2019). Selective Androgen Receptor Modulators: Current Knowledge and Clinical Applications. Sexual medicine reviews, 7(1), 84–94. [Link]

A Comprehensive Guide to Target Deconvolution and Specificity Assessment of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A primary and often rate-limiting step is the identification of its precise molecular target(s) and the characterization of its interaction specificity.[1] This guide provides a comprehensive, multi-faceted strategy for assessing Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, a compound for which a specific intended target is not publicly established. Instead of a simple specificity assessment against a known protein, we will embark on a more realistic and crucial endeavor: a complete target deconvolution and specificity profiling campaign.

This guide is structured to follow a logical, iterative workflow, moving from broad, hypothesis-generating techniques to specific, validation-focused experiments. We will explore computational prediction, phenotypic screening, direct target identification, and broad-spectrum selectivity profiling to build a robust understanding of the compound's mechanism of action.

Part 1: Hypothesis Generation: In Silico Prediction and Phenotypic Screening

Before committing to resource-intensive biochemical and cellular assays, it is prudent to generate hypotheses about the potential biological activity of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine. This initial phase combines computational predictions with observable biological effects.

In Silico Target Prediction

Computational, or in silico, methods leverage the chemical structure of a small molecule to predict its likely protein targets based on similarities to known ligands and binding pockets.[2][3][4] These approaches are cost-effective and can significantly narrow the field of potential targets for experimental validation.

Rationale: By comparing the structure of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine to vast databases of compounds with known bioactivity, we can identify potential protein families (e.g., kinases, GPCRs, ion channels) that it is likely to interact with. This allows for the design of more focused initial experiments.

Workflow for In Silico Target Prediction:

cluster_0 In Silico Target Prediction Compound_Structure Input: 2D/3D Structure of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine Prediction_Methods Prediction Methods: - Ligand-Based (Similarity Search) - Structure-Based (Docking) Compound_Structure->Prediction_Methods Databases Databases: ChEMBL, PubChem, DrugBank Databases->Prediction_Methods Target_List Output: Prioritized List of Potential Molecular Targets Prediction_Methods->Target_List Probe_Synthesis 1. Synthesize Affinity Probe (Compound + Linker + Biotin) Bead_Immobilization 2. Immobilize Probe on Streptavidin Beads Probe_Synthesis->Bead_Immobilization Incubation 4. Incubate Beads with Lysate Bead_Immobilization->Incubation Cell_Lysis 3. Prepare Cell Lysate Cell_Lysis->Incubation Wash 5. Wash to Remove Non-specific Binders Incubation->Wash Elution 6. Elute Bound Proteins Wash->Elution MS_Analysis 7. Identify Proteins by Mass Spectrometry Elution->MS_Analysis

Caption: Workflow for affinity chromatography pulldown.

Experimental Protocol: Photo-Affinity Pulldown

  • Probe Synthesis: Synthesize a derivative of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine that incorporates a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) via a linker.

  • Cell Treatment: Incubate viable cells with the photo-affinity probe.

  • Crosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its direct binding partners.

  • Lysis: Lyse the cells under denaturing conditions.

  • Enrichment: Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

  • Washing: Perform stringent washes to remove non-covalently bound, non-specific proteins.

  • Elution and Digestion: Elute the captured proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a competition experiment with an excess of the original, unmodified compound).

Label-Free Method: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that measures target engagement in intact cells or tissues without requiring any modification of the compound. [5]It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability. [6][7] Rationale: CETSA provides direct evidence of target binding in a physiologically relevant context. [5]By observing a shift in a protein's melting temperature in the presence of the compound, we can confirm target engagement. When coupled with mass spectrometry (Thermal Proteome Profiling - TPP), this can be done on a proteome-wide scale to identify targets in an unbiased manner. [6][8] Workflow for CETSA and Thermal Proteome Profiling (TPP):

Cell_Treatment 1. Treat Cells with Compound or Vehicle Heat_Challenge 2. Heat Aliquots at Different Temperatures Cell_Treatment->Heat_Challenge Lysis_Centrifugation 3. Lyse Cells & Separate Soluble/Aggregated Proteins Heat_Challenge->Lysis_Centrifugation Quantification 4. Quantify Soluble Protein Fraction Lysis_Centrifugation->Quantification Melting_Curve 5. Plot Melting Curves (Abundance vs. Temp) Quantification->Melting_Curve Shift_Analysis 6. Identify Proteins with Altered Thermal Stability Melting_Curve->Shift_Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine. As a research chemical, specific safety and disposal data are not extensively published. Therefore, this guide synthesizes information from the Safety Data Sheets (SDS) of structurally analogous compounds—specifically those containing amine and isoxazole functionalities—and adheres to established best practices for hazardous chemical waste management. The procedures outlined are designed to ensure the safety of laboratory personnel and minimize environmental impact. All users must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before proceeding.

Hazard Identification and Risk Assessment

Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine is a substituted amine containing a phenyl-isoxazole moiety. While toxicological properties have not been fully investigated, the functional groups present suggest a potential for significant hazards. Structurally similar amine and isoxazole compounds are classified as corrosive to skin and capable of causing serious eye damage.[1][2] Therefore, this compound must be handled as a hazardous substance.

Inferred Hazard Profile:

Hazard Class Potential Effect Rationale & Reference
Skin Corrosion/Irritation Causes severe skin burns and irritation. Based on SDS for similar N-Methyl-phenylisoxazolyl amines (e.g., CAS 852431-00-6) which are classified as Skin Corr. 1B (H314).[2]
Serious Eye Damage Causes serious, potentially irreversible eye damage. Based on SDS for similar compounds which are classified as Eye Dam. 1 (H318).[1][2]
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. A general precaution for research chemicals and amine compounds where full toxicological data is unavailable.[3]

| Environmental Hazard | Potentially harmful to aquatic life. | Amines can be ecotoxic; discharge into the environment must be avoided.[4] |

Core Directive: All waste containing Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[4][6]

Personnel Safety & Required PPE

Given the corrosive nature of similar amine compounds, stringent personal protective measures are mandatory to prevent contact.[7] All handling of this compound and its waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6]

Required Personal Protective Equipment (PPE):

PPE Type Standard/Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) conforming to EN 374.[8] To prevent direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[9]
Eye Protection Chemical splash goggles and a full-face shield. Goggles are essential to protect against splashes. A face shield provides a secondary layer of protection for the entire face.[10][11]
Body Protection Chemical-resistant lab coat or apron; long-sleeved clothing. To protect skin on the arms and body from splashes and spills.[1]

| Respiratory | Use is dependent on a site-specific risk assessment. May be required if there is a risk of generating aerosols or dusts outside of a fume hood.[12] | To prevent inhalation of airborne contaminants. |

Step-by-Step Waste Collection and Handling Protocol

Proper segregation and containment at the point of generation are critical to ensure safe and compliant disposal.[13] Mixing hazardous amine waste with other waste streams can create larger volumes of hazardous material or cause dangerous chemical reactions.[13]

Step 1: Waste Identification

  • All materials contaminated with Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine are to be considered hazardous waste. This includes:

    • Neat (pure) chemical residue.

    • Solutions containing the chemical.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

    • Empty containers that held the chemical.

Step 2: Segregation

  • Establish a dedicated hazardous waste container for this chemical stream.

  • DO NOT mix this waste with:

    • Non-hazardous waste.

    • Other chemical waste streams, particularly strong acids or oxidizing agents, to prevent potentially violent reactions.[4]

    • Halogenated and non-halogenated solvent waste, unless specifically permitted by your EHS department.[13]

Step 3: Containment

  • Primary Container: Use a container made of a compatible material (e.g., the original product container, a clean glass or polyethylene bottle).[5][13]

  • Condition: The container must be in good condition, with no leaks, cracks, or external residue.[14]

  • Closure: The container must have a tightly sealing screw-top cap. Keep the container closed at all times except when adding waste.[5]

  • Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion.[14]

Step 4: Labeling

  • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution.

  • The label must clearly state:

    • The full chemical name: "Waste Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine"

    • All components and their approximate concentrations.

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The date of accumulation start.

Waste Storage and Disposal Pathway

All hazardous waste must be stored in a designated, secure location until it is collected by a licensed waste disposal contractor.

Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or the main hazardous waste storage area.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4]

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks.

Disposal Workflow:

The required disposal pathway involves collection by a certified hazardous waste management service, followed by high-temperature incineration at a permitted facility. Incineration is the preferred method as it ensures the complete thermal destruction of the organic compound, preventing its release into the environment.[13][15]

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility & External Logistics gen Waste Generation (e.g., reaction residue, contaminated items) seg Step 1: Segregate Waste (Amine Waste Only) gen->seg cont Step 2: Contain & Label (Sealed, Compatible Container) seg->cont store Step 3: Store in SAA (Secondary Containment) cont->store pickup EHS Waste Pickup (Scheduled Collection) store->pickup Institutional Protocol transport Transport to TSDF (Licensed Hazardous Waste Hauler) pickup->transport incin Final Disposal: High-Temperature Incineration transport->incin caption Disposal Workflow Diagram

Caption: Disposal workflow for Methyl[5-(3-phenyl-1,2-oxazol-5-YL)pentyl]amine.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

In Case of a Spill:

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as listed in Section 2 before attempting to clean the spill.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent). Do not use combustible materials like paper towels on large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[8]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call a poison center or doctor immediately.[1][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

References

  • Heynova. Chemical Safety Data Sheet MSDS / SDS. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • PubChemLite. Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride. [Link]

  • U.S. Environmental Protection Agency. Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • Carl ROTH. Safety Data Sheet: Methylamine. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Fal Calzados de Seguridad. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • The Healthy Bean. PPE for Chemical Handling: A Quick Guide. [Link]

  • PPS Essentials. Ensuring Safety: The Importance of PPE for Handling Chemicals. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.